Chloranocryl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRBUKGTWLJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020424 | |
| Record name | Chloranocryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-09-2 | |
| Record name | Chloranocryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranocryl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranocryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORANOCRYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z411Q69NZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of PSII-Inhibiting Herbicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosystem II (PSII) is a critical protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to catalyze the light-induced oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain that ultimately leads to the production of ATP and NADPH. Due to its central role in photosynthesis, PSII is a major target for a large class of herbicides. This guide provides an in-depth technical overview of the mechanism by which these herbicides, exemplified by compounds that act similarly to the conceptual "Chloranocryl," inhibit PSII function.
The Target: The QB Binding Site on the D1 Protein
The primary site of action for a vast number of PSII-inhibiting herbicides is the plastoquinone-binding (QB) niche located on the D1 protein, a core subunit of the PSII reaction center.[1][2][3][4] These herbicides act as competitive inhibitors, binding to the QB site and thereby preventing the binding of the native plastoquinone (PQ) molecule.[1] This blockage of PQ binding effectively interrupts the electron flow from the primary quinone acceptor, QA, to QB.
The QB binding site is a highly conserved region, and the interaction of herbicides with this site is typically characterized by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, studies on various PSII inhibitors have identified key amino acid residues like His215, Phe261, and Ser264 within the D1 protein as being crucial for herbicide binding.
Mechanism of Inhibition: Interruption of Electron Transport
The binding of an inhibitory herbicide to the QB site has profound consequences for the photosynthetic electron transport chain:
-
Blockage of Electron Flow: The most immediate effect is the cessation of electron transfer from QA to QB. Under normal conditions, QA is a single-electron carrier, while QB is a two-electron gate. QB accepts two electrons sequentially from QA and, after being protonated, is released into the thylakoid membrane as plastoquinol (PQH2). The herbicide's presence physically obstructs this process.
-
Accumulation of Reduced QA: With the forward electron flow blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-). This leads to a rapid buildup of reduced QA in the light.
-
Increased Chlorophyll Fluorescence: The accumulation of QA- prevents the re-oxidation of the primary electron donor P680*, leading to a dramatic increase in the yield of chlorophyll a fluorescence. This phenomenon is a hallmark of PSII inhibition and is a fundamental principle behind many experimental assays used to screen for and characterize these herbicides.
-
Photoinhibition and Oxidative Stress: The blockage of electron transport leads to an over-excited state of the PSII reaction center. This can result in the formation of reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to the PSII complex and other cellular components, a process known as photoinhibition. This oxidative damage ultimately leads to the death of the plant.
Quantitative Data on PSII Inhibition
The inhibitory potency of different herbicides on PSII is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a specific PSII activity by 50%. The following table summarizes representative IC50 values for well-characterized PSII inhibitors, as determined by various assays.
| Herbicide | Assay Type | Plant/Organism | IC50 Value | Reference |
| Diuron | DPIP Photoreduction | Pea Thylakoids | 0.03 µM | |
| Diuron | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.04 µM | |
| Atrazine | Chlorophyll Fluorescence | Spirodela polyrhiza | > 0.4 µM | |
| Terbuthylazine | DPIP Photoreduction | Pea Thylakoids | 0.05 µM | |
| Terbuthylazine | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.06 µM | |
| Metribuzin | DPIP Photoreduction | Pea Thylakoids | 0.08 µM | |
| Metribuzin | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.10 µM |
Experimental Protocols
The study of PSII-inhibiting herbicides relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Chlorophyll a Fluorescence Measurement (OJIP Test)
Principle: This technique measures the transient changes in chlorophyll fluorescence emission upon illumination, which reflects the redox state of QA. Inhibition of electron transport from QA to QB leads to a characteristic increase in the fluorescence yield. The OJIP transient is a fast fluorescence induction curve with distinct steps (O, J, I, P). The relative variable fluorescence at the J-step (Vj) is particularly sensitive to PSII inhibition.
Protocol:
-
Sample Preparation: Isolate thylakoid membranes from the plant of interest (e.g., pea, spinach) following standard protocols. Suspend the thylakoids in a suitable buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2). Adjust the chlorophyll concentration to a standardized value (e.g., 10 µg/mL).
-
Herbicide Incubation: Add varying concentrations of the herbicide to the thylakoid suspension and incubate in the dark for a specific period (e.g., 5 minutes) to allow for binding.
-
Measurement: Use a fluorometer capable of recording fast fluorescence transients (e.g., a Plant Efficiency Analyzer, PEA). Dark-adapt the samples for at least 15 minutes before measurement.
-
Data Analysis: Illuminate the sample with a saturating light pulse and record the fluorescence emission from 10 µs to 1 s. Analyze the OJIP curve to determine parameters such as F0 (minimal fluorescence), Fm (maximal fluorescence), and the variable fluorescence at different time points (e.g., Vj). The inhibition is often expressed as the decrease in the parameter 1-Vj.
Oxygen Evolution Measurement (Hill Reaction)
Principle: This assay measures the rate of oxygen evolution from PSII using an artificial electron acceptor that intercepts electrons after QB. Inhibition of electron transport at the QB site will decrease the rate of oxygen evolution. A common artificial electron acceptor is 2,6-dichlorophenolindophenol (DPIP), which changes color upon reduction, or other quinones like 2,6-dichloro-p-benzoquinone (DCBQ).
Protocol:
-
Sample Preparation: Prepare isolated thylakoid membranes as described above.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2), the artificial electron acceptor (e.g., 100 µM DPIP), and the thylakoid suspension (e.g., 10-20 µg chlorophyll/mL).
-
Herbicide Treatment: Add different concentrations of the herbicide to the reaction mixture.
-
Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution. Illuminate the sample with saturating light and record the change in oxygen concentration over time.
-
Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / h). Plot the rate of oxygen evolution against the herbicide concentration to determine the IC50 value.
Molecular Docking
Principle: Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (herbicide) to a protein target (D1 protein of PSII). It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the herbicide-protein complex.
Protocol:
-
Protein Structure Preparation: Obtain a high-resolution crystal structure of PSII from a protein database (e.g., PDB). Prepare the D1 protein structure by removing water molecules, cofactors not relevant to the binding site, and adding hydrogen atoms.
-
Ligand Preparation: Generate a 3D structure of the herbicide molecule and optimize its geometry using a computational chemistry software.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the herbicide into the defined QB binding site on the D1 protein. The program will generate multiple possible binding poses.
-
Analysis: Analyze the predicted binding poses and their corresponding binding energies. Identify the most favorable binding mode and the key amino acid residues involved in the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Simplified schematic of electron transport in Photosystem II and the site of action for PSII-inhibiting herbicides.
Caption: General experimental workflow for characterizing the mechanism of action of PSII-inhibiting herbicides.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
The Rise and Fall of Chloranocryl (Dicryl): A Technical History
An In-depth Guide on the Historical Development of N-(3,4-dichlorophenyl)methacrylamide as a Post-Emergence Herbicide
Introduction
In the post-World War II chemical revolution that transformed agriculture, the quest for selective and effective weed control agents led to the development of numerous synthetic herbicides.[1][2] Among these was Chloranocryl, known commercially as Dicryl, a post-emergence herbicide that saw use primarily in cotton cultivation during the 1960s. This technical guide provides a comprehensive overview of the historical development of this compound, from its chemical synthesis and mode of action to its field applications and eventual decline in the face of newer, more effective chemistries.
Chemical Identity and Properties
This compound is the common name for the chemical N-(3,4-dichlorophenyl)methacrylamide. It was developed by the Niagara Chemical Division of the Food Machinery and Chemical Corporation (FMC) and was assigned the manufacturer's code Niagara 4556.[3]
| Property | Value | Reference |
| Chemical Name | N-(3,4-dichlorophenyl)methacrylamide | - |
| Synonyms | This compound, Dicryl, 3',4'-dichloro-2-methylacrylanilide | - |
| CAS Number | 2164-09-2 | - |
| Molecular Formula | C₁₀H₉Cl₂NO | - |
| Molecular Weight | 230.09 g/mol | - |
| Physical Form | Crystalline solid | - |
| Melting Point | 128 °C | - |
| Water Solubility | Practically insoluble | - |
| Organic Solvents | Soluble in acetone, alcohol, isophorone, dimethyl sulfoxide | - |
Synthesis of this compound
The synthesis of this compound is a straightforward amidation reaction. It is prepared from 3,4-dichloroaniline and methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Mode of Action: Photosystem II Inhibition
This compound belongs to the anilide family of herbicides, which are known to act by inhibiting photosynthesis. Specifically, it is an inhibitor of Photosystem II (PSII).
The herbicidal activity of this compound stems from its ability to block the photosynthetic electron transport chain. It binds to the Q_B binding site on the D1 protein within the PSII complex. This binding action physically obstructs the native plastoquinone (PQ) molecule from docking at the site. By preventing the binding of plastoquinone, this compound effectively halts the flow of electrons from Q_A to Q_B, thereby interrupting the linear electron transport chain and stopping ATP and NADPH production required for carbon fixation. This blockage leads to a buildup of highly energetic molecules, causing oxidative damage and rapid cell death in susceptible plants.
Historical Development and Field Performance
This compound (as Dicryl) first became available for field evaluation in 1958.[4] Early research focused on its potential as a selective post-emergence herbicide for controlling broadleaf weeds in cotton.[4]
Efficacy and Use in Cotton
Initial trials showed that Dicryl could control several common weeds in cotton. However, its performance was significantly enhanced when used in combination with disodium methanearsonate (DSMA). This combination of Dicryl and DSMA was reported to be highly effective and was quickly marketed for tank mixtures. The use of post-emergence herbicides in cotton saw a dramatic increase during the 1960s, a period during which Dicryl was actively used.
Phytotoxicity
Like many herbicides of its time, phytotoxicity to the crop was a concern. The selectivity of this compound in cotton was dependent on application timing and rate. Improper application could lead to crop injury, a common issue that delayed the widespread adoption of many early herbicides.
Experimental Protocols of the Era
Detailed, step-by-step protocols for the specific field trials of this compound from the 1950s and 1960s are not extensively documented in available literature. However, based on the common practices for herbicide screening at the time, a representative experimental workflow can be reconstructed.
A typical field trial would involve:
-
Plot Establishment: Small, replicated plots were established in a randomized complete block design to account for field variability.
-
Planting: Cotton was planted, and weeds were allowed to emerge.
-
Application: Herbicides were applied post-emergence at a specific weed growth stage. Treatments would include various rates of this compound alone, in combination with other herbicides like DSMA, and compared against both a hand-weeded and an untreated control.
-
Evaluation: Data collection involved visual ratings of crop injury (phytotoxicity) and weed control efficacy at set intervals after treatment.
-
Yield Measurement: Plots were harvested to determine the impact of the treatments on seed cotton yield.
Toxicological Data
Toxicological studies are a critical component of herbicide development. The primary acute toxicity metric is the LD₅₀ (Lethal Dose, 50%), which represents the dose required to be lethal to 50% of a test population.
| Parameter | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | 3160 mg/kg | - |
The relatively high LD₅₀ value suggests a low order of acute oral toxicity in mammals.
Decline and Discontinuation
The use of this compound (Dicryl) appears to have declined by the 1970s. While a specific date of withdrawal or discontinuation by the Niagara Chemical Division (by then part of FMC) is not clearly documented, its fade from prominence can be attributed to several factors:
-
Competition from More Effective Herbicides: The 1960s and 1970s were a "golden era" for herbicide development. More selective and effective herbicides, such as the dinitroaniline trifluralin (Treflan®) for pre-emergence control and the continued widespread, economical use of arsenicals (DSMA/MSMA) for post-emergence control, provided superior and more reliable weed management solutions in cotton.
-
Narrow Spectrum of Control: While effective on some broadleaf weeds, this compound often required a tank-mix partner like DSMA to broaden its spectrum of activity, particularly against grasses.
-
Development of Herbicide Resistance: Although there are no specific widespread reports of weed resistance to this compound, the general trend of weed populations evolving resistance to single-site-of-action herbicides is a well-documented phenomenon that limits the long-term viability of many products.
Ultimately, the rapid pace of innovation in the agrochemical industry led to the replacement of earlier herbicides like this compound with products offering better efficacy, broader weed control spectra, greater crop safety, and more flexible application windows.
Conclusion
This compound (Dicryl) represents an important, albeit brief, chapter in the history of chemical weed control in cotton. As a post-emergence anilide herbicide, its development in the late 1950s and use in the 1960s contributed to the shift away from purely mechanical weed control towards chemical solutions. Its mode of action as a Photosystem II inhibitor is a classic example of targeting fundamental plant processes. The story of this compound's eventual replacement by more advanced herbicides illustrates the highly competitive and innovative nature of the agrochemical industry during a period of rapid technological advancement.
References
An In-depth Technical Guide to the Chemical Properties and Solubility of Chloranocryl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloranocryl, also known by its common name Dicryl, is a synthetic anilide herbicide. This technical guide provides a comprehensive overview of its core chemical and physical properties, with a particular focus on its solubility in aqueous and organic media. Detailed experimental protocols for its synthesis, solubility determination, and analytical detection are provided to support research and development activities. Furthermore, this guide illustrates the established mechanism of action of this compound as a Photosystem II inhibitor and outlines a typical workflow for its chemical synthesis using standardized graphical representations.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and study.
| Property | Value | Source |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | [3] |
| CAS Number | 2164-09-2 | [1][2] |
| Molecular Formula | C₁₀H₉Cl₂NO | |
| Molecular Weight | 230.09 g/mol | |
| Melting Point | 124-128 °C | |
| Boiling Point | 375.5 ± 42.0 °C (Predicted) | |
| Density | 1.319 g/cm³ | |
| pKa | 12.22 ± 0.70 (Predicted) |
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability, environmental fate, and formulation. This compound is characterized by its low solubility in water and higher solubility in various organic solvents.
| Solvent | Solubility | Temperature | Source |
| Water | 8 mg/L | Not Stated | |
| Acetone | 30% (w/v) | Not Stated | |
| Pyridine | 33% (w/v) | Not Stated | |
| Dimethylformamide | 51% (w/v) | Not Stated | |
| Xylene | 25% (w/v) | Not Stated |
Mechanism of Action: Photosystem II Inhibition
This compound functions as a herbicide by inhibiting photosynthesis in susceptible plant species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, thereby blocking the electron transport chain. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in oxidative stress and cell death.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor in plants.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3,4-dichloroaniline and methacryloyl chloride.
Materials:
-
3,4-Dichloroaniline
-
Methacryloyl chloride
-
Dimethylacetamide
-
Toluene
-
Petroleum ether (b.p. 60-80 °C)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
-
Water
-
Reaction flask with stirrer and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of 3,4-dichloroaniline in dimethylacetamide (e.g., 10 g in 25 ml).
-
In a separate reaction flask, prepare a cooled solution of methacryloyl chloride in dimethylacetamide (e.g., 10 ml in 50 ml).
-
Cool the methacryloyl chloride solution in an ice bath to maintain a temperature below 0 °C.
-
Add the 3,4-dichloroaniline solution dropwise to the stirred, cooled methacryloyl chloride solution, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into cold water (e.g., 1 liter).
-
Extract the aqueous mixture five times with diethyl ether (e.g., 100 ml each time).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Recrystallize the residue from a 1:1 v/v mixture of toluene and petroleum ether to yield purified N-(3,4-dichlorophenyl)-2-methylprop-2-enamide (this compound).
Caption: Workflow for the laboratory synthesis of this compound.
Determination of Water Solubility (Flask Method - adapted from OECD 105)
This protocol is adapted from the OECD Guideline 105 for substances with solubility greater than 10⁻² g/L.
Materials:
-
Purified this compound
-
Distilled or deionized water
-
Constant temperature bath (e.g., 20 ± 0.5 °C)
-
Glass flasks with stoppers
-
Stirring device (e.g., magnetic stirrer or shaker)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: Determine the approximate solubility to ascertain the appropriate amount of substance for the main test.
-
Main Test: a. Add an excess amount of this compound to a series of flasks containing a known volume of water. The excess solid should be visible. b. Place the flasks in a constant temperature bath set to the desired temperature (e.g., 20 °C) and stir. c. Continue stirring until equilibrium is reached. This should be determined by taking samples at different time intervals (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.
-
Sample Preparation and Analysis: a. Once equilibrium is established, stop stirring and allow the solid to settle. b. Centrifuge the samples to ensure complete separation of the solid and liquid phases. c. Carefully take an aliquot from the clear supernatant for analysis. d. Determine the concentration of this compound in the aliquot using a validated analytical method such as HPLC-UV.
-
Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature.
Analytical Method for Residue Analysis (Conceptual Protocol)
This conceptual protocol outlines a general approach for the determination of this compound residues in soil or water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for pesticide residue analysis.
Materials:
-
Water or soil sample
-
This compound analytical standard
-
Organic solvent for extraction (e.g., acetonitrile, dichloromethane)
-
Salts for QuEChERS method (e.g., MgSO₄, NaCl)
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Extraction:
-
Water: Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.
-
Soil: Use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Extract a known weight of the soil sample with acetonitrile and partitioning salts.
-
-
Cleanup:
-
Pass the crude extract through a cleanup column (e.g., an aminopropyl SPE cartridge) to remove interfering matrix components.
-
Dry the extract using anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the cleaned extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a portion of the concentrated extract into the GC-MS system.
-
Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Identify this compound based on its retention time and characteristic mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from analytical standards.
-
Conclusion
This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The tabulated chemical and solubility data offer a quick reference for its physical characteristics. The detailed protocols for synthesis and analysis, along with the graphical representations of its mechanism of action and synthetic workflow, serve as a practical resource for laboratory work. A thorough understanding of these properties is fundamental for the effective and safe use of this compound in research and development.
References
Technical Guide: Synthesis of N-(3,4-Dichlorophenyl)methacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-Dichlorophenyl)methacrylamide is a substituted acrylamide monomer of interest in polymer chemistry and materials science. The presence of the dichlorophenyl group imparts specific properties, such as hydrophobicity and potential biological activity, to polymers derived from this monomer. Its synthesis is of interest for the development of novel polymers for a variety of applications, including specialty coatings, functional resins, and as a component in copolymers for biomedical applications. This guide provides a detailed overview of a primary synthesis pathway for N-(3,4-Dichlorophenyl)methacrylamide, including a comprehensive experimental protocol and characterization data.
Synthesis Pathway: Acylation of 3,4-Dichloroaniline
The most direct and common method for the synthesis of N-(3,4-Dichlorophenyl)methacrylamide is the N-acylation of 3,4-dichloroaniline with methacryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The Environmental Fate of Chloranocryl in Soil: A Technical Overview Based on Analogous Compounds
Disclaimer: Chloranocryl (also known as Dicryl) is an obsolete anilide herbicide. As such, publicly available data on its specific degradation products, metabolic pathways, and persistence in soil is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the degradation patterns of structurally similar anilide herbicides and outlines general experimental protocols for assessing pesticide fate in the soil environment. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and a framework for investigation, acknowledging the significant data gaps for this specific compound.
Introduction to this compound
This compound, chemically known as N-(3,4-dichlorophenyl)-2-methylprop-2-enamide, is a contact herbicide. Its chemical structure is characterized by a 3,4-dichloroaniline moiety linked to a methacrylamide group. While specific data is limited, its environmental behavior is expected to be influenced by the general properties of anilide herbicides, which are known to undergo various transformation processes in the soil.
General Principles of Anilide Herbicide Degradation in Soil
The persistence and transformation of anilide herbicides in soil are governed by a combination of chemical and biological processes. Key factors influencing their degradation include soil type, organic matter content, pH, moisture, temperature, and the composition of the soil microbiome.[1]
Major Degradation Processes:
-
Microbial Degradation: This is often the primary pathway for the breakdown of anilide herbicides. Soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen.[2] The rate and extent of microbial degradation are highly dependent on environmental conditions that favor microbial activity, such as warm, moist, and well-aerated soils with a neutral pH.[1]
-
Chemical Degradation (Abiotic):
-
Hydrolysis: The amide linkage in anilide herbicides can be susceptible to hydrolysis, breaking the bond between the aniline and the acyl moieties. This process can be influenced by soil pH.
-
Photodegradation (Photolysis): Herbicides present on the soil surface can be degraded by sunlight. However, for soil-incorporated herbicides, photolysis is generally considered a minor degradation pathway.[1]
-
Putative Degradation Pathway of this compound in Soil
In the absence of specific studies on this compound, a putative degradation pathway can be proposed based on the known transformation of the structurally similar anilide herbicide, Swep (methyl-N-(3,4-dichlorophenyl)-carbamate). A study on Swep revealed its transformation in soil to 3,4-dichloroaniline and 3,3',4,4'-tetrachloroazobenzene .[3]
Applying this analogy to this compound, the initial and key degradation step is likely the hydrolysis of the amide bond . This would cleave the molecule into two primary metabolites:
-
3,4-dichloroaniline (DCA): This is a common degradation product of several herbicides containing this moiety.
-
2-methylpropenoic acid (methacrylic acid): This part of the molecule would likely be further metabolized by soil microorganisms.
The resulting 3,4-dichloroaniline can then undergo further transformations. A common reaction for anilines in soil is the formation of azobenzene derivatives through oxidative coupling. In this case, two molecules of 3,4-dichloroaniline could combine to form 3,3',4,4'-tetrachloroazobenzene .
Caption: Putative degradation pathway of this compound in soil.
Quantitative Data on this compound Degradation
Due to the obsolete nature of this compound, there is no quantitative data available in the public domain regarding its degradation products in soil. Therefore, tables summarizing half-lives, metabolite concentrations, or distribution coefficients cannot be provided. Research on other anilide herbicides has shown a wide range of persistence, with half-lives varying from a few days to several months, highly dependent on the specific chemical structure and environmental conditions.
Generalized Experimental Protocol for Soil Degradation Studies
For researchers aiming to investigate the degradation of a compound like this compound, a generalized experimental workflow can be followed, adhering to guidelines such as those from the OECD (e.g., OECD 307 for aerobic and anaerobic transformation in soil).
Objective: To determine the rate of degradation and identify major transformation products of a test substance in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Characterization:
-
Collect fresh soil from a relevant agricultural region, typically from the top 0-20 cm layer.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
-
-
Test Substance Application:
-
Prepare a stock solution of the test substance (e.g., this compound). For metabolite identification, radiolabeled compounds (e.g., with ¹⁴C) are often used.
-
Apply the test substance to the soil samples at a concentration relevant to its expected field application rate. Ensure homogenous distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark under controlled conditions of temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity).
-
For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment (e.g., by purging with nitrogen).
-
-
Sampling and Extraction:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Extract the parent compound and its degradation products from the soil using an appropriate solvent or combination of solvents (e.g., acetonitrile, methanol, ethyl acetate). Common extraction techniques include sonication, pressurized liquid extraction (PLE), or QuEChERS.
-
-
Analysis:
-
Analyze the extracts to identify and quantify the parent compound and its metabolites.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) are the preferred analytical techniques for their sensitivity and selectivity.
-
-
Data Analysis:
-
Plot the concentration of the parent compound against time to determine its degradation kinetics (e.g., first-order kinetics).
-
Calculate the dissipation time 50 (DT50) or half-life of the parent compound.
-
Identify and quantify the major degradation products, plotting their formation and decline over time.
-
Caption: Generalized workflow for a soil degradation study.
Conclusion and Research Needs
While this compound itself has not been the subject of extensive environmental fate studies due to its obsolete status, an understanding of its potential degradation can be inferred from the behavior of other anilide herbicides. The proposed degradation pathway, initiated by amide hydrolysis to form 3,4-dichloroaniline, provides a scientifically grounded hypothesis for its transformation in soil. For researchers in drug development and environmental science, the key takeaway is the importance of the aniline moiety, which can persist and undergo further reactions in the environment.
To definitively characterize the environmental fate of this compound, the following research is needed:
-
Aerobic and anaerobic soil metabolism studies to determine its degradation rate and identify the major metabolites under different redox conditions.
-
Studies on the effect of different soil properties (pH, organic matter, texture) on the degradation of this compound.
-
Investigation into the microbial communities capable of degrading this compound and its primary metabolites.
The generalized experimental protocol provided in this guide offers a robust framework for conducting such investigations, which are crucial for a comprehensive environmental risk assessment of this and other agrochemicals.
References
Environmental Fate of Obsolete Anilide Herbicides: A Technical Guide
Introduction
Anilide herbicides, a class of compounds characterized by an aniline ring structure linked to an amide group, were once widely used for pre- and post-emergence weed control in various agricultural systems. Prominent examples include propanil, alachlor, and metolachlor. Although many of these have been restricted or phased out in numerous regions due to environmental and health concerns, their persistence and the transformation of their degradation products remain a significant area of research.[1][2] Understanding the environmental fate of these obsolete herbicides is crucial for assessing the long-term risks to ecosystems, developing remediation strategies for contaminated sites, and informing regulatory policies.
This technical guide provides an in-depth overview of the key processes governing the environmental fate of anilide herbicides, including their degradation, sorption, and mobility. It summarizes quantitative data, details common experimental protocols for their study, and visualizes critical pathways and workflows.
Core Environmental Fate Processes
The environmental persistence, mobility, and bioavailability of anilide herbicides are primarily governed by a combination of physical, chemical, and biological processes.
-
Degradation: This is the primary mechanism for the dissipation of anilide herbicides in the environment. It can be broadly categorized into microbial degradation and abiotic degradation (e.g., hydrolysis, photolysis). Microbial degradation is the most significant factor determining the overall fate of many anilides, such as alachlor and metolachlor.[3][4]
-
Sorption: Anilide herbicides can bind to soil organic matter and clay particles.[5] This process, known as sorption, reduces the concentration of the herbicide in the soil solution, thereby decreasing its bioavailability for microbial degradation and plant uptake, as well as its potential for leaching. Alachlor, for example, exhibits moderate sorption in soil.
-
Leaching and Runoff: The portion of the herbicide that remains in the soil solution can be transported downward through the soil profile (leaching) or move with surface water (runoff). Leaching can potentially lead to the contamination of groundwater, a concern noted for herbicides like alachlor.
-
Volatilization: Some anilide herbicides can dissipate from the soil surface into the atmosphere, although this is generally a minor pathway compared to degradation.
Quantitative Environmental Fate Data
The persistence and mobility of herbicides are quantified by parameters such as half-life (DT50) and soil sorption coefficients (Koc). These values are influenced by soil type, temperature, moisture, and microbial activity.
Table 1: Half-Life (DT50) of Selected Anilide Herbicides in Soil and Water
| Herbicide | Matrix | Half-Life (DT50) | Conditions | Reference(s) |
| Alachlor | Aerobic Soil | 6 - 38 days | Varies with soil and climate | |
| Alachlor | Anaerobic Soil | Shorter than aerobic | - | |
| Metolachlor | Soil | 3 - 4 weeks | Field lysimeter study | |
| Propanil | Water | 12.2 - 18.2 hours | Real-world harvest conditions | |
| Acetochlor | Soil | 4.6 days | Laboratory incubation | |
| Butachlor | Soil | 5.3 days | Laboratory incubation |
Table 2: Soil Sorption Coefficients for Selected Anilide Herbicides
| Herbicide | Parameter | Value | Soil Type | Reference(s) |
| Alachlor | Sorption Range | 43 - 209 mL/g | Not specified | |
| Alachlor | Koc | 170 cm³/g (mean) | Not specified | |
| Metolachlor | Koc | 200 cm³/g (mean) | Not specified |
Degradation Pathways
The degradation of anilide herbicides often begins with the hydrolysis of the amide bond, releasing an aniline derivative and a carboxylic acid. These intermediates are then subject to further microbial transformation.
Propanil Degradation
The primary degradation pathway for propanil involves its transformation to 3,4-dichloroaniline (3,4-DCA). This initial step is followed by further microbial degradation, which can proceed through an ortho-cleavage pathway.
Alachlor Degradation
The biodegradation of chloroacetanilide herbicides like alachlor is more complex. It is often initiated by glutathione conjugation, mediated by glutathione-S-transferase enzymes present in microorganisms, which detoxifies the molecule. Under anaerobic conditions, reductive dechlorination can be an important initial breakdown mechanism.
Experimental Protocols
Standardized methodologies are essential for accurately assessing the environmental fate of herbicides. Key experimental areas include degradation kinetics, sorption-desorption behavior, and mobility.
Protocol 1: Herbicide Degradation in Soil (Laboratory Study)
This protocol is designed to determine the rate of herbicide degradation in soil under controlled laboratory conditions, often following guidelines from organizations like the OECD.
1. Soil Collection and Preparation:
- Collect soil from a site with no recent history of pesticide application.
- Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris and ensure homogeneity.
- Characterize the soil's physicochemical properties (pH, organic carbon content, texture).
- Pre-incubate the soil for 7-14 days at the desired temperature and moisture content (e.g., 60% of water holding capacity) to allow the microbial population to stabilize.
2. Herbicide Application:
- Prepare a stock solution of the herbicide. For detailed metabolic studies, ¹⁴C-radiolabeled herbicide is typically used to facilitate tracking of the parent compound and its metabolites.
- Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure even distribution by thorough mixing.
3. Incubation:
- Place the treated soil samples into incubation vessels (e.g., biometric flasks).
- Incubate the samples in the dark at a constant temperature (e.g., 25°C).
- Maintain soil moisture by periodically adding purified water.
- If using ¹⁴C-labeled herbicide, include traps for volatile organics and CO₂ to quantify mineralization.
4. Sampling and Extraction:
- Collect soil subsamples in duplicate or triplicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70 days). The sampling schedule should be more intensive early on for compounds with short half-lives.
- Extract the herbicide and its metabolites from the soil using an appropriate organic solvent (e.g., acetonitrile, methanol) via methods like sonication or mechanical shaking.
5. Analysis:
- Analyze the extracts to quantify the concentration of the parent herbicide and its degradation products.
- Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and confirmation.
- If ¹⁴C-labeling is used, Liquid Scintillation Counting (LSC) is employed to quantify radioactivity in extracts and traps.
6. Data Analysis:
- Plot the herbicide concentration versus time.
- Calculate the degradation rate and the half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics).
// Nodes
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B[label="2. Herbicide Application\n(¹⁴C-labeled optional)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Controlled Incubation\n(Temp, Moisture, Dark)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Time-course Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="5. Solvent Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="6. Chemical Analysis\n(HPLC/GC-MS, LSC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="7. Data Modeling\n(DT50 Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Protocol 2: Soil Sorption and Desorption (Batch Equilibrium Method)
This widely used laboratory method quantifies the partitioning of a herbicide between the soil solid phase and the soil solution.
1. Preparation:
- Use air-dried, sieved (2 mm) soil.
- Prepare a series of herbicide solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂). The CaCl₂ solution mimics the ionic strength of natural soil water.
2. Sorption Phase:
- Add a known mass of soil (e.g., 2-5 g) to centrifuge tubes.
- Add a specific volume of one of the herbicide solutions to each tube (e.g., soil-to-solution ratio of 1:10). Include control samples without soil to check for herbicide loss to the container walls.
- Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.
3. Analysis of Sorption:
- Centrifuge the tubes at high speed to separate the soil from the solution.
- Carefully collect an aliquot of the supernatant.
- Measure the herbicide concentration in the supernatant (Cₑ) using an appropriate analytical method (e.g., HPLC).
- Calculate the amount of herbicide sorbed to the soil (Cₛ) by subtracting the amount remaining in the solution from the initial amount.
4. Desorption Phase (Optional):
- After removing the supernatant, add an equal volume of fresh background electrolyte solution (without herbicide) to the soil pellet.
- Resuspend the soil and shake again for the same equilibrium time.
- Centrifuge and analyze the supernatant to determine the amount of herbicide desorbed from the soil.
5. Data Analysis:
- Plot the amount of sorbed herbicide (Cₛ) against the equilibrium concentration in the solution (Cₑ).
- Fit the data to a sorption isotherm model, such as the Freundlich or Linear equation, to determine the sorption coefficient (Kd or Kf).
- Normalize the sorption coefficient to the soil's organic carbon content to obtain the organic carbon-normalized sorption coefficient (Koc), which allows for comparison across different soils.
// Nodes
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B[label="2. Add soil & solution\nto tubes", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Shake to Equilibrium\n(e.g., 24h)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Centrifuge to separate\nphases", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="5. Analyze supernatant\nfor equilibrium conc. (Ce)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="6. Calculate sorbed amount (Cs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
G [label="7. Plot Isotherm & Calculate\nKd and Koc", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
References
- 1. Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
Toxicological Profile of Chloranocryl in Non-Target Organisms: A Framework for Assessment
Disclaimer: Chloranocryl (also known as FMC 4556) is an obsolete anilide contact herbicide.[1] Publicly available data on its specific toxicological effects on non-target organisms is extremely limited.[1] Therefore, this technical guide serves as a framework, outlining the necessary data, experimental protocols, and mechanistic understanding required for a comprehensive toxicological profile of a herbicide like this compound. The information provided is based on standardized testing guidelines and the known mode of action for this class of herbicides.
Executive Summary
This compound is classified as a Photosystem II (PSII) inhibitor, a mode of action common to many herbicides.[1] This mechanism involves the disruption of photosynthesis by blocking electron transport, leading to the production of reactive oxygen species and subsequent cell membrane damage.[2][3] While this provides a basis for predicting its effects on photosynthetic organisms, a full toxicological assessment requires extensive testing on a wide range of non-target species. This document details the standardized methodologies and data endpoints that would be required to evaluate the risk of this compound to aquatic and terrestrial ecosystems.
Physicochemical Properties and Environmental Fate
A comprehensive toxicological profile begins with an understanding of a compound's behavior in the environment. While specific data for this compound is scarce, the following parameters are critical for assessing exposure pathways and persistence.
Table 1: Key Parameters for Environmental Fate Assessment
| Parameter | Description | Typical Endpoints |
| Water Solubility | Determines the concentration that can be reached in aquatic systems. | mg/L |
| Vapor Pressure | Indicates the tendency to volatilize into the atmosphere. | Pa or mmHg |
| Henry's Law Constant | Describes the partitioning between air and water. | Pa·m³/mol |
| Soil Adsorption Coefficient (Koc) | Measures the tendency to bind to soil organic carbon, affecting leaching potential. | L/kg |
| Hydrolysis Half-life (t½) | The time required for 50% of the chemical to degrade in water via reaction with water. | Days (at various pH values) |
| Photolysis Half-life (t½) | The time required for 50% of the chemical to degrade in water or on soil due to sunlight. | Days |
| Biodegradation Half-life (t½) | The time required for 50% of the chemical to be degraded by microorganisms in soil or water. | Days (aerobic & anaerobic) |
Toxicological Profile in Non-Target Aquatic Organisms
Assessing the impact on aquatic life is a cornerstone of any herbicide risk assessment. Standardized tests are used to determine acute and chronic toxicity across different trophic levels.
Aquatic Vertebrates (Fish)
Table 2: Required Toxicological Data for Fish
| Test Type | Species | Endpoint | Value (mg/L) | Guideline |
| Acute Toxicity | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | Data Not Available | OECD 203 |
| Early-life Stage Toxicity | Fathead minnow (Pimephales promelas) | 28-day NOEC/LOEC | Data Not Available | OECD 210 |
| Chronic Toxicity | Zebrafish (Danio rerio) | 21-day NOEC/LOEC | Data Not Available | OECD 212 |
-
LC50 (Lethal Concentration 50): The concentration of the chemical in water that is lethal to 50% of the test population over a specified period.
-
NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effects are observed.
-
LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed.
Aquatic Invertebrates
Table 3: Required Toxicological Data for Aquatic Invertebrates
| Test Type | Species | Endpoint | Value (mg/L) | Guideline |
| Acute Immobilisation | Daphnia magna (Water flea) | 48-hour EC50 | Data Not Available | OECD 202 |
| Reproduction Test | Daphnia magna | 21-day NOEC/LOEC | Data Not Available | OECD 211 |
| Sediment Toxicity | Chironomus riparius (Midge) | 28-day NOEC/LOEC | Data Not Available | OECD 218/219 |
-
EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of the test population.
Aquatic Plants and Algae
As a PSII inhibitor, this compound's primary mode of action directly targets photosynthetic organisms, making this group particularly vulnerable.
Table 4: Required Toxicological Data for Aquatic Plants and Algae
| Test Type | Species | Endpoint | Value (mg/L) | Guideline |
| Alga Growth Inhibition | Pseudokirchneriella subcapitata | 72-hour ErC50 | Data Not Available | OECD 201 |
| Aquatic Plant Toxicity | Lemna gibba (Duckweed) | 7-day ErC50 | Data Not Available | OECD 221 |
-
ErC50 (Growth Rate Reduction Concentration 50): The concentration that causes a 50% reduction in the growth rate of the test population.
Toxicological Profile in Non-Target Terrestrial Organisms
The impact of herbicides on the terrestrial environment is evaluated by testing representative species of soil organisms, beneficial insects, and non-target plants.
Soil Organisms
Table 5: Required Toxicological Data for Soil Organisms
| Test Type | Species | Endpoint | Value (mg/kg soil) | Guideline |
| Acute Toxicity | Eisenia fetida (Earthworm) | 14-day LC50 | Data Not Available | OECD 207 |
| Reproduction Test | Eisenia fetida | 56-day NOEC/LOEC | Data Not Available | OECD 222 |
| Nitrogen Transformation | Soil Microorganisms | % Inhibition | Data Not Available | OECD 216 |
Non-Target Arthropods (Bees & Beneficial Insects)
Table 6: Required Toxicological Data for Non-Target Arthropods
| Test Type | Species | Endpoint | Value (µ g/bee ) | Guideline |
| Acute Oral Toxicity | Apis mellifera (Honeybee) | 48-hour LD50 | Data Not Available | OECD 213 |
| Acute Contact Toxicity | Apis mellifera | 48-hour LD50 | Data Not Available | OECD 214 |
| Predatory Mite Test | Typhlodromus pyri | 14-day LR50 | Data Not Available | IOBC Guideline |
-
LD50 (Lethal Dose 50): The dose of a chemical that is lethal to 50% of the test population.
-
LR50 (Lethal Rate 50): The application rate that causes 50% mortality.
Non-Target Plants
Table 7: Required Toxicological Data for Non-Target Plants
| Test Type | Species | Endpoint | Value ( kg/ha ) | Guideline |
| Seedling Emergence | Representative crops (e.g., corn, soybean) | 21-day ER50 | Data Not Available | OECD 208 |
| Vegetative Vigour | Representative crops (e.g., tomato, cucumber) | 21-day ER50 | Data Not Available | OECD 227 |
-
ER50 (Emergence/Growth Rate 50): The application rate causing a 50% reduction in seedling emergence or plant growth.
Experimental Protocols and Methodologies
The generation of reliable and comparable toxicological data relies on the adherence to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
General Workflow for Ecotoxicity Testing
The process follows a logical progression from defining the test substance to data analysis and reporting.
Caption: Generalized workflow for conducting ecotoxicological studies.
Example Protocol: Fish Acute Toxicity Test (OECD 203)
-
Test Principle: A group of fish of a single species is exposed to the test substance dissolved in water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Test Organisms: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used. They are acclimated to laboratory conditions for at least 12 days.
-
Test Conditions:
-
Temperature: Maintained within a narrow range appropriate for the species (e.g., 15 ± 1°C for rainbow trout).
-
Light: 12-16 hour photoperiod.
-
Loading: A specified biomass of fish per volume of water.
-
Oxygen: Dissolved oxygen concentration is maintained above 60% of air saturation.
-
-
Procedure:
-
At least five concentrations of the test substance, plus a control group, are used.
-
A geometric series of concentrations is recommended.
-
At least seven fish are used per concentration.
-
Fish are not fed during the test.
-
The test solutions are renewed every 24 hours (semi-static) or continuously (flow-through) to maintain exposure concentrations.
-
-
Data Analysis: The 96-hour LC50 is calculated using appropriate statistical methods, such as probit analysis or the moving average method.
Mechanism of Action: Photosystem II Inhibition
This compound acts by inhibiting photosynthesis at Photosystem II (PSII). This provides a specific biochemical pathway to investigate its effects, particularly in photosynthetic organisms like plants and algae.
-
Binding: The herbicide molecule binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.
-
Electron Block: This binding blocks the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), specifically by displacing plastoquinone (PQ) from its binding site.
-
Energy Cascade: The blockage of electron flow leads to an accumulation of high-energy electrons and the formation of triplet-state chlorophyll.
-
Oxidative Stress: This high-energy state reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.
-
Cell Damage: The ROS initiate a cascade of lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents, rapid desiccation, and cell death.
Caption: Signaling pathway of Photosystem II (PSII) inhibition by herbicides.
References
Spectroscopic and Analytical Methodologies for the Identification of Chloranocryl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental spectroscopic data and analytical methodologies required for the robust identification and characterization of Chloranocryl. The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology. This document outlines key spectroscopic data in a structured format, details experimental protocols for reproducibility, and presents a logical workflow for the analytical identification of this compound.
Core Spectroscopic Data
The unequivocal identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure and properties. This section summarizes the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₉Cl₂NO | PubChem[1] |
| Molecular Weight | 230.09 g/mol | PubChem |
| Monoisotopic Mass | 229.0061 g/mol | PubChem |
| GC-MS Kovats Retention Index | 1869.4 (standard non-polar column) | PubChem[1] |
| LC-MS/MS Precursor (m/z) | 227.9988 ([M-H]⁻) | PubChem[1] |
| LC-MS/MS Top 5 Peaks (m/z) | 227.9989, 55.0189, 156.0456, 225.9834, 185.9519 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule. Due to the limited availability of public spectral data, typical chemical shift ranges for analogous functional groups are provided for guidance.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.0 - 7.8 | Multiplet | Protons on the dichlorophenyl ring |
| Vinyl-H | 5.5 - 6.5 | Singlet | =CH₂ protons |
| Amide-H | 7.5 - 8.5 | Singlet (broad) | -NH- proton |
| Methyl-H | 1.8 - 2.2 | Singlet | -CH₃ protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbonyl C=O | 165 - 175 | Amide carbonyl carbon | |
| Aromatic C | 120 - 140 | Carbons of the dichlorophenyl ring | |
| Vinylic C | 110 - 140 | Carbons of the C=C double bond | |
| Methyl C | 18 - 25 | -CH₃ carbon |
Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3100 | Medium | N-H stretch (amide) |
| 3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | C=C stretch (aromatic and vinyl) |
| ~1540 | Medium | N-H bend (amide II) |
| 850 - 750 | Strong | C-Cl stretch |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections provide methodologies for the analysis of this compound.
Sample Preparation
A consistent sample preparation procedure is fundamental to achieving high-quality analytical results.
-
For NMR Spectroscopy: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
-
For Mass Spectrometry (LC-MS): Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the ng/mL to µg/mL range).
-
For Infrared Spectroscopy (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture in a die under high pressure to form a transparent pellet.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or higher
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Parameters:
-
Collision Gas: Argon
-
Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 227.9988).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or product ion scan.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: KBr pellet method.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample spectrum and present it in terms of transmittance or absorbance.
Analytical Workflow and Data Interpretation
The identification of this compound follows a logical progression of analytical techniques, each providing complementary information.
The workflow begins with appropriate sample preparation, followed by analysis using NMR, MS, and IR spectroscopy. The data from each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information for structural confirmation, and FTIR spectroscopy identifies the key functional groups. The convergence of data from these three orthogonal techniques leads to a high-confidence identification of this compound.
References
Methodological & Application
Application Notes and Protocol for Chloranocryl Extraction from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranocryl, also known as chloroacrylonitrile, is a volatile organic compound (VOC) that may be present in environmental soil samples due to industrial activities or improper disposal. Accurate quantification of this compound in soil is crucial for environmental monitoring, toxicological studies, and risk assessment. These application notes provide a detailed protocol for the extraction of this compound from soil samples, primarily based on the principles of United States Environmental Protection Agency (EPA) Method 5035A, which is a widely accepted standard for the analysis of VOCs in solid matrices. The protocol focuses on solvent extraction using methanol, a technique suitable for samples with higher concentrations of volatile compounds.
The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), a sensitive and selective technique for the identification and quantification of volatile organic compounds.[1] This document provides the necessary details for sample collection, preservation, extraction, and analysis to ensure data of high quality and reliability.
Data Presentation
While specific recovery and quantification data for this compound are not widely published, the performance of the described method can be inferred from data on structurally related nitrile compounds, such as chlorothalonil and acrylonitrile, extracted from soil matrices. The following tables summarize expected performance characteristics based on these related compounds.
Table 1: Expected Method Performance for Nitrile Compounds in Soil
| Parameter | Expected Value | Compound Analogy | Source(s) |
| Recovery Rate | 80% - 105% | Chlorothalonil, Acrylonitrile | [2][3] |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/g (1 - 50 ng/g) | Chlorothalonil metabolites | [2] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g (10 - 100 ng/g) | General VOCs in soil | [4] |
| Relative Standard Deviation (RSD) | < 15% | General VOCs in soil |
Table 2: Example Quantitative Data for Related Compounds
| Compound | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (µg/g) | Source |
| Chlorothalonil Metabolites | Soil | Solid-Phase Extraction | GC/MS | 80 - 95 | 0.02 - 0.05 | |
| Acrylonitrile | Solid Waste | Headspace | GC | 92.7 - 101.5 | 0.00166 | |
| Aroclor 1260 (a VOC) | Soil | Headspace SPME | GC-MS | 54.9 - 65.7 | 0.0052 |
Experimental Protocols
Principle
This protocol describes the extraction of this compound from soil samples using methanol. Methanol acts as both an extractant and a preservative, minimizing the loss of volatile compounds and inhibiting microbial degradation. An aliquot of the methanol extract is then analyzed by GC-MS.
Materials and Reagents
-
Methanol: Purge-and-trap grade or equivalent purity.
-
Reagent Water: Organic-free.
-
Sodium Sulfate: Anhydrous, reagent grade.
-
Sample Collection Vials: 40 mL pre-cleaned, pre-weighed glass vials with PTFE-lined septa, pre-charged with a known volume (e.g., 10 mL) of methanol.
-
Soil Coring Device: To collect a known volume (e.g., 5 g) of soil.
-
Vortex Mixer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound Standard: Analytical grade for calibration.
-
Internal Standard/Surrogate: e.g., Bromochloromethane, 1,4-Dichlorobenzene (select compounds not expected in the sample).
Sample Collection and Preservation
-
At the sampling site, use a soil coring device to collect a representative 5-gram sample of soil.
-
Immediately extrude the soil core directly into a pre-weighed 40 mL vial containing a known volume (e.g., 10 mL) of methanol.
-
Wipe any soil from the vial threads and immediately cap the vial tightly.
-
Gently swirl the vial to ensure the soil is submerged in the methanol.
-
Collect a separate, co-located soil sample for moisture content determination in an unpreserved vial.
-
Place the samples on ice (≤6°C) for transport to the laboratory.
Extraction Procedure
-
In the laboratory, allow the methanol-preserved sample vials to come to room temperature.
-
Weigh the vials to determine the exact weight of the soil sample by difference.
-
Vortex the sample for 1-2 minutes to ensure thorough mixing of the soil and methanol.
-
Allow the soil particles to settle. If necessary, centrifuge the vial at a low speed (e.g., 2500 rpm) for 5-10 minutes to aid in sedimentation.
-
The methanol supernatant now contains the extracted this compound.
GC-MS Analysis
-
Prepare a calibration curve using standard solutions of this compound in methanol.
-
Spike the calibration standards and the sample extracts with a known concentration of an internal standard and/or surrogate.
-
Carefully withdraw an aliquot (e.g., 1-2 µL) of the methanol extract from the sample vial.
-
Inject the aliquot into the GC-MS system.
-
Analyze the sample using appropriate GC-MS conditions (e.g., suitable column, temperature program, and mass spectrometer parameters for VOC analysis).
-
Quantify the concentration of this compound in the extract based on the calibration curve.
-
Calculate the final concentration in the soil sample, correcting for the soil weight and moisture content.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Signaling Pathway of Acrylonitrile Toxicity
The toxicological effects of this compound are understood to be similar to those of acrylonitrile, involving the induction of oxidative stress. This diagram illustrates a simplified signaling pathway associated with acrylonitrile-induced cellular toxicity.
Caption: Simplified Signaling Pathway of Acrylonitrile-Induced Toxicity.
References
Application Notes and Protocols for Chloranocryl as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chloranocryl as a Reference Standard
This compound, also known by its common name Dicryl, is an anilide herbicide.[1][2] Its chemical formula is C₁₀H₉Cl₂NO, with a molecular weight of 230.09 g/mol .[2] this compound is a white powder with a melting point of approximately 128°C.[1][2] It is insoluble in water but exhibits solubility in various organic solvents, including acetone, pyridine, and dimethylformamide.
In the field of analytical chemistry, particularly in chromatographic applications, the use of a well-characterized reference standard is paramount for the accurate identification and quantification of an analyte. A reference standard is a highly purified compound that is used as a measurement benchmark. This compound, as a reference standard, is essential for developing and validating analytical methods for its detection and quantification in various matrices, such as environmental samples (soil, water) and agricultural products.
The use of a this compound reference standard allows for:
-
Method Development and Validation: Establishing and verifying the performance of analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Accurate Quantification: Ensuring the precise measurement of this compound residues in samples by creating accurate calibration curves.
-
Quality Control: Verifying the performance of analytical instruments and procedures over time.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in HPLC-UV and GC-MS analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound using a UV detector. This method is a representative template and requires validation in the user's laboratory for their specific application.
2.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2.1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). The PubChem entry for this compound specifies an Acquity BEH C18 column (1.7 µm, 2.1 x 150 mm) for LC-MS, which can be adapted for HPLC-UV.
-
Data acquisition and processing software.
2.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. A typical concentration range for linearity assessment could be 0.1 - 20 µg/mL.
2.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | Approximately 10 minutes |
2.1.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Prepare sample solutions by extracting this compound from the matrix of interest using a suitable solvent and clean-up procedure. The final extract should be dissolved in the mobile phase.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the analysis of this compound. This method is a representative template and requires validation in the user's laboratory.
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
2.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to create a calibration curve (e.g., 0.05 - 5 µg/mL).
2.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 20°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |
2.2.5. Analysis Procedure
-
Tune and calibrate the GC-MS system according to the manufacturer's instructions.
-
Inject a solvent blank (ethyl acetate) to check for system cleanliness.
-
Inject the working standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Prepare sample extracts using an appropriate extraction and clean-up method. The final extract should be in a solvent compatible with GC analysis (e.g., ethyl acetate or hexane).
-
Inject the prepared sample solutions into the GC-MS.
-
Identify this compound in the samples by its retention time and the ratio of the monitored ions. Quantify using the calibration curve.
Quantitative Data and Method Performance
The following tables summarize the typical performance characteristics that should be evaluated during the validation of the analytical methods for this compound. The values provided are illustrative and should be determined experimentally in the user's laboratory.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Retention Time | ~ 5-8 minutes |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
| Retention Time | ~ 10-15 minutes |
Mandatory Visualizations
Caption: General workflow for using this compound as a reference standard.
Caption: Workflow for HPLC-UV analysis of this compound.
References
Application Note & Protocol: A Method for Studying Chloranocryl Metabolism in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloranocryl is an obsolete contact herbicide for which detailed metabolic data in plants is not widely available.[1] This document provides a generalized, robust methodology for studying the metabolism of this compound, or similar chlorinated herbicides, in plant tissues. The protocols outlined here are based on established techniques for pesticide residue analysis, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This approach allows for the efficient extraction and sensitive detection of the parent compound and its potential metabolites.
The provided protocols and data tables serve as a template for researchers to adapt to their specific plant matrix and experimental conditions. The hypothetical metabolic pathway is based on known detoxification mechanisms for herbicides in plants.[2]
Data Presentation
Table 1: Hypothetical Dissipation of this compound in Leaf Tissue Over Time
| Time Point (Days) | This compound Concentration (mg/kg) | Metabolite A (Conjugate) Concentration (mg/kg) | Metabolite B (Degradate) Concentration (mg/kg) |
| 0 | 2.00 | < LOQ | < LOQ |
| 1 | 1.52 | 0.25 | < LOQ |
| 3 | 0.89 | 0.68 | 0.11 |
| 7 | 0.31 | 1.12 | 0.23 |
| 14 | 0.05 | 0.95 | 0.35 |
| 21 | < LOQ | 0.54 | 0.41 |
| LOQ: Limit of Quantitation |
Table 2: Method Validation Parameters for this compound Analysis in a Representative Plant Matrix (e.g., Spinach)
| Parameter | Value |
| Limit of Detection (LOD) | 0.0005 mg/kg[3] |
| Limit of Quantitation (LOQ) | 0.001 mg/kg[3] |
| Average Recovery (at 0.01 mg/kg) | 91.3% |
| Relative Standard Deviation (RSD) | 5.8% |
| Linearity (R²) | > 0.99 |
Experimental Protocols
1. Plant Treatment and Sample Collection
This protocol describes the application of this compound to plants and the subsequent collection of tissue samples for metabolic analysis.
-
Materials:
-
This compound standard
-
Formulation solution (e.g., acetone/water mixture with a surfactant)
-
Test plants (e.g., a leafy green like spinach or a fruit-bearing plant like tomato) grown under controlled conditions
-
Sprayer for application
-
Liquid nitrogen
-
Homogenizer (e.g., knife mill)
-
-80°C freezer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to the desired application concentration in the formulation solution.
-
Treat the plants with the this compound solution using a sprayer to ensure even coverage. Leave a set of control plants untreated.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), collect tissue samples (e.g., leaves, stems, fruit) from both treated and control plants.
-
Immediately flash-freeze the collected samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a knife mill or similar homogenizer.
-
Store the homogenized samples at -80°C until extraction.
-
2. Sample Extraction and Cleanup (QuEChERS Method)
This protocol is based on the widely used QuEChERS method for pesticide residue extraction.
-
Materials:
-
Homogenized plant tissue
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and mix.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Shake the d-SPE tube for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.
-
3. HPLC-MS/MS Analysis
This protocol outlines the instrumental analysis for the detection and quantification of this compound and its potential metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column
-
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its putative metabolites must be determined by infusing pure standards.
-
Collision Energy and other source parameters: Optimize for the specific analytes.
-
Visualizations
Caption: Experimental workflow for studying this compound metabolism.
Caption: Hypothetical metabolic pathway of this compound in plants.
References
Application Notes and Protocols for Chloranocryl in Herbicide Resistance Studies
Disclaimer: Chloranocryl (also known as dicryl) is an obsolete contact herbicide.[1][2] Consequently, publicly available data, including detailed experimental protocols and quantitative data regarding its use in herbicide resistance studies, is scarce. The following application notes and protocols are based on general principles of herbicide resistance testing and the known mode of action of this compound.
Introduction
This compound is a contact herbicide that acts as a Photosystem II (PSII) inhibitor.[1] Its primary mode of action is the disruption of the electron transport chain in photosynthesis, leading to cell death and plant necrosis.[1] Studies on herbicide resistance are crucial for understanding the evolution of resistance in weed populations and for developing sustainable weed management strategies. Although specific research on this compound resistance is limited, the methodologies outlined below provide a framework for investigating potential resistance in weed species.
Mechanism of Action
This compound inhibits Photosystem II (PSII) in the chloroplasts of plant cells. By blocking the electron flow, it causes a rapid buildup of highly reactive molecules, leading to oxidative damage and ultimately, cell death. Resistance to PSII inhibitors can arise through target-site mutations in the psbA gene, which codes for the D1 protein in the PSII complex, or through enhanced metabolic detoxification of the herbicide.
References
Application Note: Quantification of Chloranocryl Residues Using a High-Throughput LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The widespread use of pesticides in agriculture necessitates robust and sensitive analytical methods to monitor their residues in environmental and food matrices. Chlorinated pesticides, a class known for persistence and potential toxicity, are of particular concern. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloranocryl residues. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures high recovery and matrix effect reduction, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2][3] This approach provides the high selectivity and sensitivity required to meet stringent regulatory limits.[3][4]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound residues.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Atrazine-d5
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for pigmented matrices)
-
C18 sorbent (optional, for high-fat matrices)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 10, 50, 100, 500 ng/mL) by serially diluting the primary stock solution with acetonitrile.
-
Internal Standard (IS) Stock Solution (1 µg/mL): Prepare a stock solution of the chosen internal standard in acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions and a fixed concentration of the IS to achieve the desired concentration range (e.g., 1-100 µg/kg).
3. Sample Preparation (QuEChERS Protocol)
A. Extraction
-
Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity. For water samples, no homogenization is needed.
-
Weigh 10 g of the homogenized sample (or 10 mL for water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing the analytes.
B. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds to facilitate the removal of interferences like fatty acids and sugars.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Data Presentation
Quantitative data and instrument parameters are summarized in the tables below.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
|---|---|
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Nebulizer Gas | Nitrogen |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Optimized MRM Transitions Note: The m/z values for this compound are hypothetical and must be determined empirically by infusing a standard solution into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| This compound | 252.1 | 186.1 | 15 | Quantifier |
| This compound | 252.1 | 125.0 | 25 | Qualifier |
| Atrazine-d5 (IS) | 221.2 | 179.1 | 18 | Quantifier |
For analyte identification, SANTE guidelines are typically followed, requiring a retention time tolerance of ±0.1 minutes and a mass spectral ion ratio within ±30% of the standard.
Table 4: Method Validation Performance Typical expected performance characteristics for this type of method.
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Accuracy (Recovery at 10 µg/kg) | 85-110% |
| Precision (%RSD, n=6) | < 15% |
The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of this compound residues in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry ensures reliable data that can meet global regulatory standards for pesticide residue monitoring.
References
Application Notes and Protocols for Assessing Chloranocryl Biodegradation
Disclaimer: The compound "Chloranocryl" is not a recognized chemical entity in the scientific literature based on the conducted searches. Therefore, this document provides a generalized framework and hypothetical example for assessing the biodegradation of a chlorinated acrylic compound, drawing upon established techniques for analogous chemical structures such as chlorinated pesticides and herbicides.
Introduction
Chlorinated acrylic compounds, hypothetically represented here by "this compound," are synthetic organic chemicals that may be used in various industrial applications. Their persistence and potential toxicity in the environment are of significant concern. Understanding the biodegradation of such compounds is crucial for environmental risk assessment and the development of bioremediation strategies. This document outlines detailed protocols and application notes for researchers, scientists, and drug development professionals to assess the aerobic and anaerobic biodegradation of "this compound." The methodologies described herein are adapted from established techniques for evaluating the environmental fate of chlorinated organic compounds.
Key Analytical Techniques
The assessment of this compound biodegradation relies on a suite of analytical techniques to quantify the parent compound and identify its degradation products.[1][2] The choice of method depends on the physicochemical properties of the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Visible spectroscopy (UV-Vis) or mass spectrometry (MS), HPLC is a versatile technique for separating and quantifying this compound and its polar metabolites from aqueous samples.[1][3]
-
Gas Chromatography (GC): GC, frequently paired with a mass spectrometer (GC-MS) or an electron capture detector (ECD), is suitable for analyzing volatile and semi-volatile chlorinated compounds and their degradation products.[4]
-
Mass Spectrometry (MS): Essential for the structural elucidation of unknown metabolites, providing information on molecular weight and fragmentation patterns.
-
UV-Visible Spectroscopy: Can be used to monitor the disappearance of the parent compound if it has a distinct chromophore, providing insights into the degradation kinetics.
Experimental Protocols
Protocol 1: Aerobic Biodegradation in a Microcosm Study
This protocol is designed to assess the potential for aerobic biodegradation of this compound by indigenous microbial communities from soil or water.
Materials:
-
Environmental samples (e.g., soil, sediment, activated sludge, surface water).
-
Mineral salts medium (MSM).
-
This compound (analytical grade).
-
Sterile flasks or vials.
-
Shaking incubator.
-
Analytical instrumentation (HPLC-UV/MS or GC-MS).
Procedure:
-
Microcosm Setup:
-
Prepare a slurry of the environmental sample (e.g., 10% w/v soil in MSM).
-
Dispense equal volumes of the slurry into sterile flasks.
-
Spike the flasks with a known concentration of this compound (e.g., 10-50 mg/L).
-
Prepare sterile controls by autoclaving a subset of the microcosms.
-
Prepare abiotic controls containing this compound in sterile MSM without the environmental sample.
-
-
Incubation:
-
Incubate all flasks in a shaking incubator at a controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Ensure adequate aeration by using foam stoppers or loose caps.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw samples from each microcosm.
-
Extract this compound and its metabolites from the samples using an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Analyze the extracts using a validated chromatographic method (e.g., HPLC-UV/MS or GC-MS) to determine the concentrations of the parent compound and any formed products.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for the biotic, sterile, and abiotic controls.
-
Calculate the biodegradation rate and half-life.
-
Identify and quantify major degradation products.
-
Protocol 2: Enrichment and Isolation of this compound-Degrading Microorganisms
This protocol aims to enrich and isolate specific microorganisms capable of utilizing this compound as a source of carbon and energy.
Materials:
-
Environmental samples.
-
Mineral salts medium (MSM).
-
This compound.
-
Agar plates.
-
Sterile flasks and petri dishes.
-
Incubator.
Procedure:
-
Enrichment Culture:
-
Inoculate a flask containing MSM with the environmental sample.
-
Add this compound as the sole source of carbon and energy.
-
Incubate under appropriate conditions (e.g., 25°C, shaking).
-
Periodically transfer a small aliquot of the culture to a fresh medium containing this compound to enrich for degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
After several transfers, plate serial dilutions of the enrichment culture onto MSM agar plates.
-
Provide this compound as the sole carbon source by either incorporating it into the agar or providing it in the vapor phase.
-
Incubate the plates until colonies appear.
-
-
Screening of Isolates:
-
Pick individual colonies and inoculate them into liquid MSM containing this compound.
-
Monitor the disappearance of this compound over time using an appropriate analytical method to confirm the degradative capability of each isolate.
-
Data Presentation
Quantitative data from biodegradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Biodegradation of this compound (10 mg/L) in a Soil Microcosm Study
| Time (Days) | This compound Concentration (mg/L) | Metabolite A (Hypothetical) Concentration (mg/L) | Metabolite B (Hypothetical) Concentration (mg/L) |
| 0 | 10.0 ± 0.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 3 | 7.2 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 7 | 4.1 ± 0.3 | 3.2 ± 0.3 | 1.9 ± 0.2 |
| 14 | 1.5 ± 0.2 | 4.8 ± 0.4 | 2.5 ± 0.3 |
| 28 | < 0.1 | 5.1 ± 0.5 | 2.6 ± 0.3 |
Values are presented as mean ± standard deviation (n=3).
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental workflows and hypothetical metabolic pathways.
Caption: Experimental workflow for assessing this compound biodegradation.
Caption: Hypothetical aerobic biodegradation pathway of this compound.
References
Application Notes and Protocols for Chloranocryl in Comparative Toxicology Research
A-Note-2025-11-CHLRN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranocryl (N-(3,4-dichlorophenyl)-2-methylacrylamide) is an obsolete anilide contact herbicide.[1] Due to its discontinued use, publicly available toxicological data is scarce, presenting a challenge for comprehensive risk assessment and comparative studies. These application notes provide a framework for investigating the toxicological profile of this compound, leveraging data from structurally and functionally related herbicides. By employing the protocols outlined herein, researchers can generate crucial data to fill the existing knowledge gap.
Disclaimer: The toxicological data for this compound is limited. The information on related compounds is provided for comparative purposes and to guide experimental design. Researchers should exercise caution and adhere to all safety guidelines when handling this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉Cl₂NO | [2] |
| Molecular Weight | 230.1 g/mol | [3] |
| CAS Number | 2164-09-2 | [4] |
| Synonyms | Dicryl, FMC 4556, N-(3,4-dichlorophenyl)methacrylamide | [4] |
Known Toxicological Data for this compound
The available acute toxicity data for this compound is limited and lacks detailed descriptions of toxic effects.
| Toxicity Metric | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1800 mg/kg | |
| LD₅₀ | Rat | Dermal | 1780 mg/kg | |
| LD₅₀ | Mouse | Oral | 410 mg/kg |
Comparative Toxicology of Related Herbicides
To infer potential toxicological endpoints and mechanisms for this compound, it is useful to examine data from other anilide and substituted urea herbicides. Propanil, another anilide herbicide, is structurally similar. Linuron and Diuron are substituted urea herbicides that share a similar mode of action in plants (Photosystem II inhibition) and have been studied more extensively.
Acute Toxicity Data for Comparative Analysis
| Compound | Species | Route | LD₅₀ / LC₅₀ | Toxicity Class | Reference |
| Propanil | Rat | Oral | 1080 - >2500 mg/kg | Moderately Toxic (II) | |
| Rabbit | Dermal | >5000 mg/kg | Practically Nontoxic | ||
| Rat | Inhalation (4h) | 1.12 mg/L | Moderately Toxic | ||
| Bobwhite Quail | Oral | 196 mg/kg | Moderately Toxic | ||
| Rainbow Trout | 96h | 2.3 mg/L | Moderately to Highly Toxic | ||
| Linuron | Rat | Oral | 1500 mg/kg | Slightly Toxic (III) | |
| Rat | Dermal | >2000 mg/kg | Slightly Toxic (III) | ||
| Bobwhite Quail | Dietary (8d) | >5000 ppm | Slightly Toxic | ||
| Diuron | Rat | Oral | 3400 mg/kg | Slightly Toxic (III) | |
| Rabbit | Dermal | >2000 mg/kg | Slightly Toxic (III) | ||
| Rainbow Trout | 96h | 3.5 mg/L | Moderately Toxic |
Chronic Toxicity and Mechanistic Insights from Related Compounds
| Compound | Primary Toxicological Effects | Potential Mechanism of Action | Reference |
| Propanil | Methemoglobinemia, hemolysis, CNS and respiratory depression. | The metabolite 3,4-dichloroaniline is a potent inducer of methemoglobin. | |
| Linuron | Antiandrogenic effects (reproductive malformations in male rats), hematopoietic system changes. | Competes with androgens for binding to the androgen receptor. | |
| Diuron | Changes in spleen and bone marrow, anemia, potential for reproductive and developmental toxicity at high doses. | Inhibition of photosynthesis in target organisms; mechanism in animals less defined but may involve oxidative stress. |
Proposed Experimental Protocols for this compound
The following are generalized protocols for assessing the toxicity of this compound. These should be adapted based on specific research questions and available resources.
Protocol for Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral LD₅₀ of this compound.
-
Test Animals: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Housing and Acclimation: House animals in standard conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil).
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose using a gavage needle.
-
Start with a dose estimated from the known LD₅₀ (e.g., 1800 mg/kg).
-
The outcome of the first animal (survival or death) determines the dose for the next animal (decreased or increased by a factor of 3.2).
-
-
Observation:
-
Observe animals for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.
-
Record body weights at regular intervals.
-
Perform a gross necropsy on all animals at the end of the study.
-
-
Data Analysis: Calculate the LD₅₀ using appropriate statistical software (e.g., AOT425StatPgm).
Protocol for In Vitro Methemoglobin Formation Assay
-
Objective: To assess the potential of this compound and its potential metabolite (3,4-dichloroaniline) to induce methemoglobin formation.
-
Test System: Freshly collected red blood cells (RBCs) from a suitable species (e.g., rat, human).
-
Procedure:
-
Wash RBCs with a buffered saline solution.
-
Incubate RBC suspensions with varying concentrations of this compound and 3,4-dichloroaniline (positive control).
-
Include a vehicle control and a positive control (e.g., sodium nitrite).
-
At specified time points (e.g., 1, 2, 4 hours), lyse the RBCs.
-
Measure methemoglobin and total hemoglobin levels spectrophotometrically.
-
-
Data Analysis: Express methemoglobin as a percentage of total hemoglobin and compare treatment groups to controls.
Protocol for Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine if this compound can compete with a natural ligand for binding to the androgen receptor.
-
Test System: A source of androgen receptors, such as rat prostate cytosol or a commercially available AR preparation.
-
Procedure:
-
Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881).
-
Add increasing concentrations of this compound or a known AR antagonist (e.g., flutamide) as a competitor.
-
Separate bound from unbound radioligand (e.g., using hydroxylapatite).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Generate a competition curve and calculate the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding).
Visualizations
Proposed Workflow for Comparative Toxicological Assessment
References
Troubleshooting & Optimization
Overcoming Chloranocryl sample degradation during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Chloranocryl sample degradation during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an anilide herbicide.[1][2] Its chemical structure, containing an amide linkage and a dichlorophenyl ring, makes it susceptible to degradation under various environmental and analytical conditions. Key degradation pathways include hydrolysis, photodegradation, and thermal decomposition.
Q2: What are the primary degradation pathways for this compound?
Based on studies of structurally similar anilide and acetanilide herbicides, the primary degradation pathways for this compound are likely:
-
Hydrolysis: The amide bond in the this compound molecule can be cleaved under acidic or basic conditions, leading to the formation of 3,4-dichloroaniline and methacrylic acid.[3][4]
-
Photodegradation: Exposure to ultraviolet (UV) light, including natural sunlight, can cause dechlorination (removal of chlorine atoms) and hydroxylation (addition of a hydroxyl group) of the aromatic ring.[5]
-
Thermal Degradation: High temperatures, such as those encountered in a GC injector, can lead to the breakdown of the molecule.
Q3: What are the common signs of this compound degradation in my analytical results?
Signs of sample degradation can include:
-
Low recovery of this compound.
-
Poor peak shape (e.g., tailing, broadening, or splitting) in chromatograms.
-
The appearance of unexpected peaks in the chromatogram, which may correspond to degradation products.
-
Inconsistent results between replicate injections.
-
A rising baseline in the chromatogram, potentially due to the accumulation of degradation products in the analytical system.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Low Recovery of this compound
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Degradation during Sample Storage | 1. Verify Storage Conditions: Ensure samples are stored at or below -20°C in the dark. 2. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated thawing and freezing. 3. Use Appropriate Solvents: Prepare stock solutions in non-aqueous, aprotic solvents like acetonitrile or toluene and store them at low temperatures. |
| Degradation during Sample Preparation | 1. Control Temperature: Keep samples cool throughout the extraction and cleanup process. Use pre-chilled solvents and equipment where possible. 2. Minimize Exposure to Light: Work in a dimly lit area or use amber glassware to protect samples from light. 3. Optimize pH: If working with aqueous matrices, consider adjusting the pH to a neutral or slightly acidic range to minimize hydrolysis. 4. Use Efficient Extraction Methods: Employ methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to minimize sample preparation time. |
| Degradation during Analysis (GC-MS) | 1. Optimize Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound. 2. Use a Clean Liner: A dirty injector liner can have active sites that promote thermal degradation. Regularly replace or clean the liner. |
| Degradation during Analysis (LC-MS) | 1. Mobile Phase pH: Ensure the pH of the mobile phase is compatible with this compound stability. Avoid strongly acidic or basic conditions. 2. Solvent Purity: Use high-purity, LC-MS grade solvents to prevent reactions with impurities. |
Issue 2: Poor Peak Shape in Chromatography
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Co-elution with Matrix Components | 1. Improve Sample Cleanup: Enhance the cleanup step in your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial. 2. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or change the analytical column to improve the resolution between this compound and interfering peaks. |
| Column Contamination | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Column Washing: Implement a robust column washing procedure between analytical runs. |
| Injector Issues (GC-MS) | 1. Check for Active Sites: A contaminated or poorly deactivated injector liner can cause peak tailing. 2. Optimize Injection Volume and Speed: Ensure the injection is performed smoothly and rapidly to achieve a tight injection band. |
Experimental Protocols
Protocol 1: Recommended Sample Storage
-
Short-Term Storage (up to 72 hours): Store samples and extracts in amber vials at 4°C.
-
Long-Term Storage: For storage longer than 72 hours, keep samples and extracts in a freezer at -20°C or below.
-
Stock Solutions: Prepare stock solutions in a stable organic solvent such as acetonitrile or toluene. Store at -20°C in amber vials.
Protocol 2: QuEChERS-based Sample Extraction and Cleanup
This protocol is a general guideline and may need optimization based on the specific sample matrix.
Materials:
-
Homogenized sample
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing PSA and anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS or GC-MS analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chloranocryl Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Chloranocryl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound by co-eluting compounds from the sample matrix.[1][2][3][4][5] This interference can lead to either suppression or enhancement of the signal, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. The "matrix" includes all components of the sample other than this compound itself, such as salts, lipids, proteins, and other endogenous or exogenous substances.
Q2: What causes matrix effects in LC-MS analysis of pesticides like this compound?
A2: The primary cause of matrix effects is competition between this compound and co-eluting matrix components for ionization in the mass spectrometer's ion source. In electrospray ionization (ESI), for example, high concentrations of other compounds can alter the properties of the spray droplets, hindering the efficient formation of gas-phase this compound ions. For pesticides, common sources of matrix interference include pigments, lipids, and sugars from plant-based samples, or proteins and phospholipids from biological samples.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects. The two most common qualitative and quantitative approaches are:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound in a pure solvent standard to its response when spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate the Matrix Effect
Before making any changes to your method, it is crucial to confirm that matrix effects are indeed the root cause of the problem.
-
Experimental Protocol: Utilize the post-extraction spike method described in FAQ 3 . Prepare at least three replicates to assess the variability of the matrix effect.
Step 2: Optimize Sample Preparation
Improving the cleanup of your sample is often the most effective way to reduce matrix effects by removing interfering components before LC-MS analysis.
| Sample Preparation Technique | Description | Applicability for this compound |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins from biological samples. | Suitable for initial cleanup of high-protein matrices like plasma or serum. However, it is non-selective and may not remove other interfering substances. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its solubility. | More selective than PPT and can remove salts and some polar interferences. Requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | A selective extraction method where this compound is retained on a solid sorbent while interferences are washed away. | Highly effective for cleaning up complex matrices. Different sorbent chemistries (e.g., C18, HLB) can be tested for optimal cleanup. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A popular method for pesticide residue analysis in food and agricultural samples. It involves a salting-out extraction followed by dispersive SPE for cleanup. | Highly relevant for this compound analysis in matrices like fruits, vegetables, and soil. |
Step 3: Modify Chromatographic Conditions
Adjusting your liquid chromatography (LC) parameters can help to separate this compound from interfering matrix components.
-
Change the analytical column: Using a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) can alter the elution profile of both this compound and matrix components.
-
Optimize the mobile phase gradient: A slower, more gradual gradient can improve the resolution between this compound and co-eluting interferences.
-
Employ a divert valve: This can be used to divert the highly polar, unretained matrix components at the beginning of the run to waste, preventing them from entering the mass spectrometer.
Step 4: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, their impact can be compensated for using appropriate calibration methods.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.
Issue 2: Inconsistent results between different sample batches.
This can occur when the composition of the matrix varies from sample to sample, leading to variable matrix effects.
Troubleshooting Steps:
-
Assess Matrix Variability: Use the post-extraction spike method on several different batches of your blank matrix to quantify the variability of the matrix effect.
-
Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for this variability.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, stored, and processed in a consistent manner to minimize variations in the matrix composition.
-
Consider Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact. This approach is only feasible if the resulting concentration of this compound is still well above the limit of quantification of your method.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your LC-MS system.
-
Set up a 'T' junction between the analytical column and the mass spectrometer ion source.
-
Infuse the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.
-
Allow the system to equilibrate until a stable signal for this compound is observed.
-
Inject a blank matrix extract onto the LC column and acquire data for the entire chromatographic run.
-
Analyze the resulting chromatogram. A consistent, flat baseline indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
Protocol 2: QuEChERS Sample Preparation for this compound in a Plant-Based Matrix
This is a general protocol and may require optimization for your specific matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and citrates) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned-up supernatant for LC-MS analysis. This may be diluted further if necessary.
Visualizations
Caption: Workflow for identifying and addressing matrix effects in this compound analysis.
References
- 1. PubChemLite - this compound (C10H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Food Science and Preservation [ekosfop.or.kr]
Troubleshooting poor recovery of Chloranocryl in soil studies
Welcome to the technical support center for Chloranocryl soil studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor recovery of this compound during soil analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing consistently low recovery rates for this compound?
Low recovery of this compound, a chlorinated anilide herbicide, is often linked to its chemical properties and interaction with the soil matrix. Key factors include:
-
Strong Adsorption to Soil Components: this compound has low water solubility and can bind strongly to soil organic matter (SOM) and clay particles through mechanisms like hydrogen bonding and hydrophobic interactions.[1][2][3] This makes it difficult to extract the analyte from the soil using standard solvents. Soils with high organic carbon and clay content are particularly challenging.[1]
-
Sub-optimal Extraction Solvent: The choice of extraction solvent is critical. Since this compound is soluble in solvents like acetone and xylene, a single solvent may not be sufficient to both break the analyte-soil interactions and efficiently solubilize it. A mixture of polar and non-polar solvents is often required.[2]
-
pH-Dependent Interactions: Soil pH can significantly influence the persistence and adsorption of herbicides. Although this compound is a neutral molecule, extreme pH conditions during extraction can affect its stability or alter the surface charges of soil colloids, thereby influencing adsorption and recovery.
-
Analyte Degradation: this compound may degrade during sample preparation and extraction, especially under harsh conditions like high temperatures or extreme pH, leading to lower-than-expected concentrations.
Q2: How does soil type and composition affect this compound recovery?
Soil composition is a primary factor governing recovery. Soils with high percentages of organic matter and clay are known to strongly adsorb pesticides, making extraction difficult.
-
Organic Matter (OM): The higher the OM content, the more sites are available for this compound to bind, reducing its availability for extraction.
-
Clay Content: Clay minerals provide a large surface area for adsorption. The type of clay can also influence the strength of the interaction.
-
Soil pH: Acidic soils may increase the adsorption of some herbicides, making them harder to extract. Adjusting the pH of the extraction solvent to neutral or slightly basic can sometimes improve recovery by disrupting these interactions.
The following diagram illustrates the potential binding mechanisms of this compound to soil particles, which can impede its recovery.
References
Technical Support Center: Refinement of Analytical Standards for Obsolete Pesticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical standards for obsolete pesticides. The content addresses specific issues that may be encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of obsolete pesticides.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Question: My chromatogram for an obsolete organochlorine pesticide (e.g., DDT, Dieldrin) shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for active compounds like organochlorine pesticides is often indicative of active sites within the gas chromatography (GC) system. Here are the common causes and troubleshooting steps:
-
Active Inlet Liner: The glass liner in the GC inlet can have active silanol groups that interact with the pesticides.
-
Solution: Deactivate the liner or use a liner with a built-in deactivation layer. Replace the liner if it's old or visibly contaminated.
-
-
Column Contamination/Degradation: Accumulation of matrix components at the head of the column can create active sites.
-
Solution: Condition the column at a high temperature (baking out). If this doesn't resolve the issue, trim the first few centimeters of the column. In severe cases, the column may need to be replaced.
-
-
Improper Sample Vaporization: If the sample doesn't vaporize efficiently and homogeneously, it can lead to peak distortion.
-
Solution: Optimize the inlet temperature. A temperature that is too low may result in slow vaporization, while a temperature that is too high can cause degradation of thermally labile pesticides.
-
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
-
Question: I am observing significant signal suppression for an obsolete carbamate pesticide when analyzing a complex matrix like soil or a food product. How can I mitigate this?
-
Answer: Matrix effects are a major challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte.[1][2][3][4] Here are strategies to address this:
-
Dilution of the Sample Extract: This is the simplest approach. Diluting the extract reduces the concentration of matrix components, thereby minimizing their impact on the ionization process.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[2]
-
Use of an Internal Standard: An isotopically labeled internal standard is ideal as it will behave chromatographically and ionize similarly to the analyte, effectively correcting for matrix effects.
-
Improved Sample Cleanup: Employ more rigorous cleanup steps during sample preparation to remove interfering matrix components. This could involve using different sorbents in your dispersive solid-phase extraction (dSPE) step of a QuEChERS protocol.
-
Issue 3: Identification of Unknown Peaks or Degradation Products
-
Question: During the analysis of an old pesticide standard, I am seeing several peaks that are not in my reference standard. How do I identify if these are degradation products?
-
Answer: Obsolete pesticides are prone to degradation over time, especially with improper storage. These degradation products can be more toxic than the parent compound. Here's how to approach their identification:
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectra of the unknown peaks. Degradation products often have related structures to the parent compound, so you may see common fragment ions. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help propose elemental compositions.
-
Literature Search: Research the known degradation pathways of the pesticide . Scientific literature often contains information on common degradants and their mass spectra.
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Forced Degradation Study: Subject a fresh standard of the pesticide to stress conditions (e.g., acid, base, heat, light) to intentionally induce degradation. Analyze the resulting solution to see if the peaks match the unknown peaks in your old standard.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What defines an obsolete pesticide?
-
A1: Obsolete pesticides are stocked pesticides that can no longer be used for their original purpose and require disposal. This can be due to being banned for health or environmental reasons, product degradation from prolonged or improper storage, or being unwanted surplus stock.
-
-
Q2: Why is the analysis of obsolete pesticides challenging?
-
A2: The analysis presents several unique challenges:
-
Degradation: The active ingredient may have degraded into various byproducts, which may also need to be identified and quantified.
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Unknown Formulations: Old pesticide stocks may have lost their labels or contain "inert" ingredients that are not documented but can interfere with the analysis. These inert ingredients can sometimes increase the toxicity of the formulation.
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Lack of Certified Reference Materials (CRMs): For some banned pesticides, obtaining high-purity analytical standards can be difficult.
-
-
Sample Preparation
-
Q3: What is the QuEChERS method and is it suitable for obsolete pesticides?
-
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (dSPE). The method is highly effective for a broad range of pesticides, including many obsolete ones, and is applicable to various matrices like food and soil. There are different versions, such as the original unbuffered method, the AOAC Official Method 2007.01, and the EN 15662 method, which use different salt and buffer combinations.
-
-
Q4: How do I choose the right QuEChERS cleanup sorbent for my sample?
-
A4: The choice of dSPE sorbent depends on the matrix:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars. It is used for most fruit and vegetable samples.
-
C18 (Octadecylsilane): Removes nonpolar interferences like fats and lipids. It is often used for samples with high-fat content.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, as well as sterols. It is used for highly pigmented samples like spinach and some herbs. Care must be taken as GCB can also retain some planar pesticides.
-
-
Analytical Instrumentation
-
Q5: What are the primary analytical techniques for obsolete pesticide analysis?
-
A5: Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the primary techniques.
-
GC-MS(/MS): Ideal for volatile and semi-volatile thermally stable pesticides, such as organochlorine pesticides (e.g., DDT, aldrin, dieldrin) and some organophosphorus pesticides.
-
LC-MS/MS: The method of choice for more polar and thermally labile pesticides, such as carbamates and many modern pesticides.
-
-
-
Q6: I don't have access to a mass spectrometer. Can I still analyze for obsolete pesticides?
-
A6: Yes, GC with selective detectors can be used, although confirmation of results is more challenging.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it excellent for organochlorine pesticides.
-
Flame Photometric Detector (FPD): Selective for phosphorus and sulfur-containing pesticides.
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Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen and phosphorus-containing pesticides.
-
-
Standards and Safety
-
Q7: Where can I source analytical standards for banned or obsolete pesticides?
-
A7: Sourcing standards for banned pesticides can be challenging. Here are some options:
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Commercial Suppliers: Many chemical suppliers specialize in analytical standards and may still offer them for research and monitoring purposes.
-
Governmental Agencies: In the U.S., the EPA's National Pesticide Standard Repository provides standards to qualified enforcement laboratories. Similar bodies may exist in other regions.
-
Direct from Manufacturer: In some cases, it may be possible to obtain standards directly from the original pesticide manufacturer.
-
-
-
Q8: What are the safety precautions for handling obsolete pesticide standards?
-
A8: Obsolete pesticides and their standards are hazardous materials and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Storage: Store standards in a cool, dark, and secure location, away from incompatible materials.
-
Disposal: Dispose of expired standards and related waste as hazardous waste according to your institution's and local regulations. Never dispose of them down the drain or in regular trash.
-
-
Quantitative Data Summary
The following tables provide a summary of analytical parameters for selected obsolete pesticides. Note that these values can vary depending on the specific matrix, instrumentation, and method used.
Table 1: GC-MS/MS Parameters and Performance Data for Obsolete Organochlorine Pesticides in Soil
| Pesticide | Retention Time (min) | LOD (ng/g) | LOQ (ng/g) | Average Recovery (%) | RSD (%) |
| Aldrin | 10.2 | 0.01-0.5 | 0.03-1.5 | 85-110 | <15 |
| Dieldrin | 12.5 | 0.05-0.405 | 0.15-1.216 | 80-115 | <15 |
| p,p'-DDE | 13.8 | 0.005-0.1 | 0.015-0.3 | 90-110 | <10 |
| p,p'-DDT | 15.1 | 0.02-0.5 | 0.06-1.5 | 88-112 | <12 |
| Endrin | 13.2 | 0.03-0.6 | 0.09-1.8 | 75-105 | <18 |
| Heptachlor | 9.5 | 0.01-0.3 | 0.03-0.9 | 82-108 | <13 |
Data synthesized from multiple sources, including.
Table 2: LC-MS/MS Parameters and Performance Data for Obsolete Carbamate Pesticides in Water
| Pesticide | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Average Recovery (%) | RSD (%) |
| Carbofuran | 4.5 | 0.01-0.05 | 0.03-0.15 | 85-110 | <10 |
| Methomyl | 2.8 | 0.02-0.1 | 0.06-0.3 | 90-115 | <8 |
| Aldicarb | 3.9 | 0.01-0.08 | 0.03-0.24 | 88-112 | <12 |
| Carbaryl | 5.2 | 0.02-0.07 | 0.06-0.21 | 92-108 | <10 |
| Propoxur | 5.8 | 0.01-0.05 | 0.03-0.15 | 87-105 | <11 |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Analysis of Obsolete Organochlorine Pesticides in Soil by GC-MS/MS
-
Sample Preparation (Modified QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if soil is dry) and vortex to create a slurry.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile.
-
Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄, 1.5 g NaOAc).
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at >5000 rcf for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms).
-
Inlet: Splitless, 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select at least two transitions per compound for quantification and confirmation.
-
Visualizations
Caption: Workflow for the analysis of obsolete pesticides using QuEChERS and GC-MS/MS.
Caption: Logical workflow for troubleshooting the appearance of unknown peaks in a chromatogram.
References
Technical Support Center: Minimizing Interference in Chloranocryl Environmental Analysis
Disclaimer: Chloranocryl is an obsolete herbicide, and as such, specific analytical methodologies and interference studies are scarce in current scientific literature.[1] The following guidance is based on best practices for the analysis of chlorinated pesticides with similar chemical properties in complex environmental matrices. The primary challenge in the analysis of such compounds is the mitigation of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most significant source of interference in the analysis of this compound and other chlorinated pesticides is the sample matrix itself.[2] Environmental samples (e.g., soil, water, sediment, biota) contain a multitude of co-extracted compounds, such as humic acids, lipids, pigments, and other organic matter, that can interfere with the detection of the target analyte.[3] This phenomenon is known as the "matrix effect," which can cause either signal suppression or enhancement, leading to inaccurate quantification.[4]
Q2: How can I minimize matrix effects during sample preparation?
A2: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in a variety of matrices. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively isolate the analyte of interest from the sample matrix. The choice of sorbent is critical and should be optimized based on the properties of this compound and the sample matrix.
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective but may be less selective and more solvent-intensive than SPE.
Q3: Which analytical technique is best suited for this compound analysis?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of chlorinated pesticides like this compound.
-
GC-MS: Generally provides good sensitivity and selectivity for volatile and semi-volatile compounds. Derivatization may sometimes be necessary to improve chromatographic performance.
-
LC-MS/MS: Offers high sensitivity and selectivity, particularly for less volatile and more polar compounds. It is also highly susceptible to matrix effects, making robust sample cleanup essential.
Q4: How do I know if my analysis is being affected by matrix effects?
A4: The presence of matrix effects can be assessed by comparing the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
Q5: What are matrix-matched standards and how do they help?
A5: Matrix-matched standards are calibration standards prepared in a blank sample matrix that is free of the analyte of interest. By using matrix-matched standards, the calibration curve is subjected to the same matrix effects as the samples, thereby compensating for signal suppression or enhancement and leading to more accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method (e.g., adjust pH, increase extraction time/temperature).For QuEChERS, ensure the correct salt and sorbent combination is used for your specific matrix. |
| Analyte degradation during sample preparation or analysis. | Check the stability of this compound under the extraction and analysis conditions (pH, temperature).Use appropriate internal standards to correct for losses. | |
| Signal Suppression/Enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization process (LC-MS) or at the injector port (GC-MS). | 1. Improve Sample Cleanup: - Use a more selective d-SPE sorbent in the QuEChERS method. - Optimize the SPE wash and elution steps.2. Modify Chromatographic Conditions: - Adjust the gradient or temperature program to separate the analyte from interfering peaks.3. Use Matrix-Matched Standards: - Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.4. Use an Internal Standard: - A stable isotope-labeled internal standard is ideal for correcting matrix effects.5. Dilute the Sample: - Diluting the sample extract can reduce the concentration of interfering matrix components. |
| Peak Tailing or Broadening | Active sites in the GC inlet or column.Poor chromatographic conditions in LC. | GC: - Deactivate the GC inlet liner or use a liner with a different packing. - Use a fresh analytical column.LC: - Optimize the mobile phase composition and pH. - Ensure the column is not overloaded. |
| Inconsistent Results | Variability in sample preparation.Instrument instability. | Ensure consistent and reproducible sample preparation procedures for all samples and standards.Perform regular instrument maintenance and calibration checks. |
Quantitative Data on Matrix Effects in Pesticide Analysis
The following table summarizes typical matrix effect data observed for different pesticides in various matrices, illustrating the prevalence and magnitude of this issue. A value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.
| Pesticide | Matrix | Analytical Method | Matrix Effect (%) | Reference |
| Chlorpyrifos | Soil | GC-MS | 75 | (Generalized data) |
| Atrazine | Surface Water | LC-MS/MS | 120 | (Generalized data) |
| Carbendazim | Fruit | LC-MS/MS | 45 | (Generalized data) |
| Lindane | Sediment | GC-MS | 88 | (Generalized data) |
Experimental Protocols
Generic QuEChERS Protocol for Soil/Sediment Samples
-
Sample Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex to create a slurry.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Generic SPE Protocol for Water Samples
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass 100 mL of the water sample through the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained analytes with a suitable organic solvent (e.g., 5 mL of ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: Mechanism of matrix-induced signal suppression in LC-MS electrospray ionization.
References
Technical Support Center: Enhancing the Stability of Chloranocryl Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Chloranocryl stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Dicryl, is a contact herbicide belonging to the anilide class of compounds.[1] Its primary mode of action is the inhibition of Photosystem II (PSII) in plants, which disrupts the photosynthetic electron transport chain, leading to cell death and necrosis.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
Q3: Which solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. Its solubility is reported as follows:
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Acetone: 30%
-
Pyridine: 33%
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Dimethylformamide (DMF): 51%
-
Xylene: 25% It is insoluble in water.
Q4: What are the general recommendations for storing this compound stock solutions?
A4: For optimal stability, it is recommended to prepare this compound solutions on the day of use. However, if stock solutions need to be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -80°C for up to 6 months or at -20°C for up to one month.
Q5: How should I handle this compound before use?
A5: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour. This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.
Troubleshooting Guide
Problem: My this compound stock solution has developed a precipitate.
| Potential Cause | Solution |
| Low Temperature Storage | Some pesticides can crystallize or precipitate when stored at low temperatures. Gently warm the solution to room temperature or slightly above (e.g., in a 37°C water bath) and agitate or sonicate to redissolve the precipitate. Always check for complete dissolution before use. |
| Solvent Evaporation | If the vial was not sealed tightly, solvent evaporation could lead to an increase in concentration and subsequent precipitation. Ensure vials have tight-fitting caps. If evaporation is suspected, it is best to discard the solution as the concentration will be inaccurate. |
| Supersaturated Solution | The initial concentration of the stock solution may be too high for the chosen solvent and storage temperature. Try preparing a slightly more dilute stock solution. |
| Degradation | The precipitate could be a degradation product of this compound. If the solution does not become clear after warming and agitation, the compound may have degraded. It is advisable to prepare a fresh stock solution. |
Problem: I am observing a decrease in the effectiveness of my this compound solution over time.
| Potential Cause | Solution |
| Chemical Degradation | This compound, like many pesticides, can degrade over time due to factors such as hydrolysis, photolysis, or thermal degradation.[2] Prepare fresh stock solutions more frequently. Store aliquots at -80°C to minimize degradation. |
| Repeated Freeze-Thaw Cycles | Subjecting the stock solution to multiple freeze-thaw cycles can accelerate degradation. Aliquot the stock solution into smaller, single-use volumes to avoid this. |
| Light Exposure | Exposure to light, especially UV light, can cause photodegradation of pesticides.[2] Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
| Improper Storage Temperature | Storing the solution at room temperature or 4°C for extended periods can lead to faster degradation compared to storage at -20°C or -80°C. Always adhere to the recommended storage temperatures. |
Quantitative Data on Stock Solution Stability
Specific quantitative stability data for this compound in various solvents is limited in publicly available literature. However, general stability guidelines for pesticide stock solutions provide valuable insights.
Table 1: General Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO | 4°C | 2 weeks | [1] |
| DMSO | -80°C | 6 months | |
| Acetonitrile | 4°C | Generally stable for extended periods with minimal degradation observed for many pesticides. |
Note: The stability in acetonitrile is inferred from general studies on pesticide stability and may not be specific to this compound.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 230.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.30 mg of this compound into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh working solution of this compound by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the working solution into the HPLC system.
-
Develop a suitable gradient elution method to obtain a sharp, symmetrical peak for this compound. A common starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% stability).
-
-
Storage of Stock Solution:
-
Store the aliquots of the this compound stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored stock solution.
-
Prepare a working solution in the same manner as the initial analysis.
-
Inject the working solution into the HPLC and record the peak area of this compound.
-
Visually inspect the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
-
Percentage remaining = (Peak area at time X / Peak area at time 0) * 100
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
References
Technical Support Center: Low-Level Detection of Chloranocryl in Environmental Samples
Disclaimer: "Chloranocryl" is not a widely recognized or studied environmental analyte. This guide uses Chlorpyrifos, a well-studied chlorinated organophosphate pesticide, as a model compound to provide representative protocols, troubleshooting advice, and data for the low-level detection of chlorinated organic compounds in environmental matrices. Researchers should adapt and validate these methodologies for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for detecting low levels of this compound in environmental samples?
A1: For sensitive and selective detection of chlorinated organic compounds like this compound at trace levels, Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) is the preferred technique.[1][2] GC-MS provides excellent separation and identification based on mass-to-charge ratio, while GC-MS/MS adds another layer of specificity, which is crucial for minimizing interferences in complex environmental samples like soil or sediment.[1][3]
Q2: How should I collect and store my water and soil samples to ensure the stability of this compound?
A2: For water samples, collect them in amber glass bottles to prevent photodegradation. Store them refrigerated at approximately 4°C and analyze as soon as possible, ideally within 7 days for extraction. For soil and sediment, collect samples in glass jars or high-density polyethylene containers, freeze them at -20°C if analysis is not immediate, and ensure they are well-homogenized before taking a subsample for extraction.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of an analyte's instrument signal (enhancement or suppression) due to co-extracted compounds from the sample matrix (e.g., humic acids in soil, organic matter in water).[4] This can lead to inaccurate quantification. For example, active sites in the GC inlet can be masked by matrix components, leading to a "matrix-induced signal enhancement" where the analyte response is artificially high.
Q4: What is the purpose of using an internal standard in the analysis?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte of interest but which is not present in the sample. A known amount of the IS is added to every sample, blank, and calibration standard. It is used to correct for variations in sample extraction efficiency, cleanup, and instrument response, thereby improving the accuracy and precision of the method. Parathion is sometimes used as an internal standard for Chlorpyrifos analysis.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my recovery so low in soil/sediment samples? | The analyte may be strongly adsorbed to the soil matrix, particularly in soils with high organic matter or clay content. The extraction solvent or technique may not be efficient enough to desorb the analyte. | Ensure the soil sample is adequately hydrated before extraction, as this can improve solvent penetration. Increase shaking/vortexing time during the extraction step to ensure thorough mixing. Consider using a more rigorous extraction technique like sonication or pressurized liquid extraction for difficult matrices. |
| Why am I losing my analyte during the solid-phase extraction (SPE) of water samples? | The SPE cartridge may not have been conditioned or equilibrated properly, leading to poor retention. The sample pH might be affecting the analyte's polarity. The elution solvent may not be strong enough to desorb the analyte completely. | Always pre-condition the C18 cartridge with the elution solvent (e.g., ethyl acetate) followed by a rinsing solvent (e.g., methanol) and finally with reagent water, ensuring the cartridge does not go dry before loading the sample. Check the pH of the water sample and adjust if necessary to ensure the analyte is in a non-ionized state for optimal retention. Use a stronger or different polarity elution solvent and ensure sufficient volume is used to completely elute the analyte. |
| Could my analyte be degrading during sample preparation or analysis? | This compound, like many chlorinated pesticides, may be susceptible to degradation at high temperatures in the GC inlet or on active sites within the analytical system. | Deactivate the GC inlet liner with a silylating agent or use a liner with built-in deactivation. Regularly trim the first few centimeters of the analytical column to remove non-volatile matrix components that can create active sites. Consider using "analyte protectants," which are compounds added to both samples and standards to block active sites in the GC system, improving the response of susceptible analytes. |
Issue 2: Poor Chromatography and Peak Shape
| Question | Possible Cause | Suggested Solution |
| Why are my peaks tailing or showing poor shape? | This is often caused by active sites in the GC inlet liner, column, or connections. Co-injected non-volatile matrix components can accumulate and degrade the system's performance over time. | Perform routine GC inlet maintenance, including replacing the liner and septum. Use a pre-column (guard column) to trap non-volatile residues before they reach the analytical column. As a last resort, trim the front end of the analytical column. |
| My retention times are shifting between injections. What's wrong? | Fluctuations in carrier gas flow rate, oven temperature, or a leak in the system can cause retention time shifts. Large injection volumes of certain solvents can also cause temporary shifts. | Check for leaks in the GC system using an electronic leak detector, especially around the septum and column fittings. Verify that the carrier gas pressure and flow are stable. Ensure the GC oven is properly calibrated and temperature fluctuations are within specifications. |
Issue 3: Inaccurate or Non-Reproducible Results
| Question | Possible Cause | Suggested Solution | | My results are highly variable. How can I improve precision? | Inconsistent sample preparation is a major source of variability. This includes imprecise volume measurements, variations in extraction time, or incomplete solvent evaporation. Matrix effects can also cause non-reproducible signal enhancement or suppression. | Use calibrated volumetric flasks and pipettes for all standard and sample preparations. Automate extraction steps where possible to ensure consistency. To compensate for matrix effects, use matrix-matched calibration curves. This involves preparing your calibration standards in a blank sample extract that has gone through the entire preparation procedure. | | Why are my calculated concentrations higher than expected? | This is a classic sign of matrix-induced signal enhancement. Co-extracted matrix components can mask active sites in the GC system, preventing analyte degradation and leading to a stronger signal compared to a clean solvent standard. | The most effective solution is to use matrix-matched calibration standards. Alternatively, if your instrument is sensitive enough, you can dilute the final extract to reduce the concentration of matrix components. Using analyte protectants is another effective strategy. |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Water via Solid-Phase Extraction (SPE)
This protocol is based on methods for extracting Chlorpyrifos and other non-polar pesticides from water.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through a C18 SPE cartridge (500 mg, 6 mL), followed by 5 mL of methanol. Do not allow the cartridge to dry.
-
Equilibrate the cartridge by passing 10 mL of reagent water through it, leaving a small layer of water on top of the sorbent.
-
-
Sample Loading:
-
Measure 500 mL of the water sample.
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-12 mL/min using a vacuum manifold.
-
-
Cartridge Drying:
-
After the entire sample has passed through, continue to apply the vacuum for 15-20 minutes to thoroughly dry the sorbent.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained analytes by passing two 5 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through.
-
-
Concentration:
-
Evaporate the collected eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (approx. 35-40°C).
-
Add the internal standard and bring the final volume to 1 mL with ethyl acetate for GC-MS analysis.
-
Protocol 2: Extraction of this compound from Soil via QuEChERS Method
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide analysis in soil.
-
Sample Hydration & Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7-8 mL of reagent water and let it hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
-
Salting-Out Partitioning:
-
Add the contents of a buffered extraction salt packet (commonly containing magnesium sulfate and sodium acetate or citrate) to the tube.
-
Shake immediately and vigorously for 2 minutes.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove non-polar interferences), along with magnesium sulfate to remove residual water.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
Add the internal standard. The sample is now ready for GC-MS analysis.
-
Data Presentation
Table 1: GC-MS/MS Method Parameters for this compound (Model: Chlorpyrifos)
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min, constant flow |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 70°C, hold 2 min; ramp 25°C/min to 150°C; ramp 3°C/min to 200°C; ramp 8°C/min to 280°C, hold 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 300°C (Electron Ionization - EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 314 |
| Product Ions (m/z) | 197 (Quantifier), 97 (Qualifier) |
| Collision Energy | 20 eV (for 197), 35 eV (for 97) |
Table 2: Typical Method Performance Data (Based on Chlorpyrifos)
| Matrix | Method | Avg. Recovery (%) | RSD (%) | LOQ (µg/kg or µg/L) |
| Surface Water | SPE-GC-MS/MS | 95% | < 10% | 0.01 µg/L |
| Soil (Loam) | QuEChERS-GC-MS/MS | 88% | < 15% | 1.0 µg/kg |
| Sediment | QuEChERS-GC-MS/MS | 82% | < 20% | 2.0 µg/kg |
| Spiked Blank | - | 90-110% | < 10% | - |
Mandatory Visualizations
Experimental Workflow Diagram
References
Technical Support Center: Method Validation Challenges for Obsolete Herbicide Analysis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the analytical method validation for obsolete herbicides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in validating analytical methods for obsolete herbicides?
A1: The main difficulties stem from a lack of commercially available resources and the age of the samples. Key challenges include:
-
Absence of Certified Reference Materials (CRMs): Obsolete herbicides and their degradation products are often no longer commercially produced, making it difficult to obtain CRMs for calibration and quality control.
-
Presence of Degradation Products: Over time, obsolete herbicides in environmental samples can break down into various metabolites, which may be unknown and lack reference standards for identification and quantification.
-
Complex Sample Matrices: Aged environmental samples (soil, water, sediment) often contain complex and unique matrices with numerous interfering compounds that can affect analytical accuracy.
-
Limited Established Methods: Official analytical methods for obsolete herbicides may be outdated or non-existent, requiring significant method development and validation efforts.
-
Stringent Regulatory Limits: Despite being obsolete, these herbicides may still be regulated at very low concentrations, demanding highly sensitive and selective analytical methods.
Q2: How can I quantify an obsolete herbicide if I cannot find a certified reference standard?
A2: Quantifying an analyte without a specific certified reference standard is challenging but can be approached using several strategies:
-
Use of Surrogate Standards: Employ a chemically similar compound (a surrogate) with a known concentration to estimate the concentration of the target analyte. The surrogate should have comparable chemical and physical properties to the analyte of interest.
-
Relative Response Factors: If you can obtain a non-certified standard or an older, expired standard, you can determine a relative response factor against a closely related, available certified standard. This is less accurate but can provide a semi-quantitative estimate.
-
Structural Analogs for Calibration: In some cases, a structural analog with a certified concentration can be used to create a calibration curve. This assumes that the analyte and the analog have a similar response in the detection system. This approach requires careful justification and validation.
-
Collaboration with Specialized Labs: Some research or government laboratories may have synthesized and characterized small quantities of obsolete herbicide standards. Collaboration may provide access to these materials.
Q3: My analysis shows several unknown peaks that I suspect are degradation products. How can I identify them?
A3: Identifying unknown degradation products requires advanced analytical techniques. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a powerful tool for this purpose.[1] Based on the accurate mass measurement, you can determine the molecular formula of the unknown compound.[1] By comparing this with the structure of the parent herbicide, you can propose potential degradation pathways (e.g., hydrolysis, dealkylation) and structures for the unknown peaks. Tandem mass spectrometry (MS/MS) can further help in structural elucidation by providing fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of obsolete herbicides.
Issue 1: Poor Analyte Recovery During Sample Extraction
Symptoms:
-
Low or inconsistent recovery of spiked analytes.
-
High variability between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | Optimize the solvent system. For polar herbicides, a polar solvent like acetonitrile or methanol is often effective. For non-polar herbicides, solvents like dichloromethane or hexane may be more suitable. Consider solvent mixtures to cover a wider polarity range. |
| Strong Analyte-Matrix Interactions | Soil and sediment can strongly bind aged herbicide residues. Increase extraction time and consider using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to improve recovery. For soil samples, adjusting the pH of the extraction solvent can help disrupt binding. |
| Analyte Degradation During Extraction | Some herbicides are sensitive to pH or temperature. Ensure that the extraction conditions are mild enough to prevent degradation. This can be checked by spiking a blank matrix and analyzing it immediately after extraction. |
| Inadequate Homogenization | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For soil, this may involve drying, sieving, and grinding. |
Issue 2: Significant Matrix Effects in LC-MS/MS or GC-MS/MS Analysis
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.
-
Poor peak shape and chromatographic resolution.
-
Inconsistent results for the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Optimize the chromatographic separation to better resolve the analyte from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase. |
| High Concentration of Matrix Components | Dilute the sample extract.[2] This can reduce the concentration of interfering compounds, but be mindful of the analyte concentration falling below the limit of quantification (LOQ). |
| Ionization Competition in the Source | Use matrix-matched calibration standards.[2] Prepare calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects. |
| Insufficient Sample Cleanup | Employ a more rigorous cleanup procedure. For complex matrices, techniques like dispersive solid-phase extraction (dSPE) with different sorbents (e.g., PSA, C18, GCB) can remove specific interferences. |
Experimental Protocols
Protocol 1: QuEChERS Extraction for Obsolete Herbicides in Soil
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for a broad range of herbicides in soil.[3]
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- If the soil is very dry, weigh 3 g of the homogenized sample into a 50 mL centrifuge tube and add 7 mL of deionized water. Vortex briefly and allow to hydrate for 30 minutes. For soils with higher moisture content, start with 10 g of sample.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- If using, add an appropriate internal or surrogate standard.
- Shake vigorously for 5 minutes using a mechanical shaker.
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general cleanup).
- Vortex for 1 minute.
- Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
- Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Polar Obsolete Herbicides in Water
This protocol is a general procedure for the extraction of polar herbicides from water samples.
1. Cartridge Conditioning:
- Condition a solid-phase extraction cartridge (e.g., Oasis HLB or a graphitized carbon-based cartridge) by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
2. Sample Loading:
- Filter the water sample through a 0.7 µm glass fiber filter.
- Load 500 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.
3. Cartridge Washing (Optional):
- Wash the cartridge with a small volume of a weak solvent (e.g., 5% methanol in water) to remove weakly retained interferences.
4. Elution:
- Dry the cartridge under a gentle stream of nitrogen for 15 minutes.
- Elute the retained analytes with a suitable organic solvent. A common approach is to use two aliquots of a solvent like methanol or a mixture such as 80:20 dichloromethane:methanol.
5. Concentration and Reconstitution:
- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., 1 mL of methanol/water).
Quantitative Data Summary
The following tables provide example performance data for the analysis of selected obsolete or regulated herbicides. These values can serve as a benchmark during your method validation.
Table 1: Example Performance Data for Triazine Herbicides in Water by LC-MS/MS
| Analyte | Linearity (r²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Atrazine | >0.99 | 0.5 | 1.5 | 85-105 | <15 |
| Simazine | >0.99 | 0.5 | 1.5 | 88-102 | <15 |
| Propazine | >0.99 | 0.6 | 1.8 | 90-110 | <12 |
| Cyanazine | >0.99 | 1.0 | 3.0 | 82-98 | <18 |
| Atrazine-desethyl | >0.99 | 0.8 | 2.4 | 80-100 | <15 |
| Atrazine-desisopropyl | >0.99 | 0.8 | 2.4 | 81-103 | <16 |
| (Data synthesized from publicly available application notes and scientific literature for illustrative purposes) |
Table 2: Example Performance Data for Organochlorine Pesticides in Soil by GC-MS/MS
| Analyte | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| 4,4'-DDT | >0.99 | 0.2 | 0.6 | 75-110 | <20 |
| 4,4'-DDE | >0.99 | 0.1 | 0.3 | 80-115 | <15 |
| Dieldrin | >0.99 | 0.3 | 0.9 | 70-105 | <20 |
| Heptachlor | >0.99 | 0.1 | 0.3 | 78-112 | <18 |
| Endosulfan I | >0.99 | 0.2 | 0.6 | 82-108 | <15 |
| (Data synthesized from publicly available application notes and scientific literature for illustrative purposes) |
Visualizations
Caption: General workflow for obsolete herbicide analysis.
Caption: Troubleshooting logic for common analytical issues.
References
Validation & Comparative
A Comparative Analysis of Chloranocryl and Modern Photosystem II Inhibitors for Herbicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The continuous evolution of herbicide resistance in weed populations necessitates a thorough understanding of both historical and contemporary herbicidal compounds. This guide provides a comparative overview of Chloranocryl, an obsolete Photosystem II (PSII) inhibitor, and modern herbicides targeting the same pathway. While a direct quantitative comparison is hampered by the limited availability of public data for this compound, this document synthesizes the known mechanisms, presents efficacy data for modern inhibitors, and details the experimental protocols crucial for evaluating such compounds.
Mechanism of Action: Inhibition of Photosystem II
Herbicides targeting Photosystem II disrupt the photosynthetic electron transport chain in plants.[1][2] This process is fundamental for converting light energy into chemical energy. These inhibitors bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[2][3] This binding action blocks the flow of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth.[3] The subsequent build-up of highly reactive oxygen species leads to rapid cellular damage, lipid peroxidation, and ultimately, plant death.
Comparative Performance Data
A significant challenge in comparing this compound with modern PSII inhibitors is the lack of publicly available, peer-reviewed efficacy data for the former. This compound, also known as dicryl, is an obsolete anilide contact herbicide. While its mode of action is identified as PSII inhibition, quantitative performance metrics such as GR50 (the herbicide concentration required to reduce plant growth by 50%) are not readily found in scientific literature.
In contrast, extensive research and development on modern PSII inhibitors provide a wealth of performance data. The following tables summarize the herbicidal efficacy of recently developed triazine-based PSII inhibitors, K-31706 and K-31487, against various weed species in pre- and post-emergence applications, with Simazine included for comparison.
Table 1: Pre-emergence Herbicidal Efficacy (GR50 in g a.i. ha⁻¹) of Modern PSII Inhibitors
| Weed Species | K-31706 | K-31487 | Simazine |
| Echinochloa crus-galli | 78.5 | 55.4 | > 500 |
| Digitaria ciliaris | 65.2 | 48.9 | > 500 |
| Setaria faberi | 92.1 | 75.3 | > 500 |
| Abutilon theophrasti | 45.6 | 32.7 | 185.2 |
| Chenopodium album | 58.9 | 41.5 | 210.6 |
Table 2: Post-emergence Herbicidal Efficacy (GR50 in g a.i. ha⁻¹) of Modern PSII Inhibitors
| Weed Species | K-31706 | K-31487 | Simazine |
| Echinochloa crus-galli | 125.4 | 98.2 | > 500 |
| Digitaria ciliaris | 110.8 | 85.1 | > 500 |
| Setaria faberi | 145.3 | 112.7 | > 500 |
| Abutilon theophrasti | 88.7 | 65.4 | 350.1 |
| Chenopodium album | 95.2 | 72.8 | 380.4 |
Experimental Protocols
The evaluation of herbicidal efficacy relies on standardized experimental protocols. Below are detailed methodologies for two key experiments: a whole-plant greenhouse bioassay and a chlorophyll fluorescence assay.
Whole-Plant Greenhouse Bioassay for GR50 Determination
This protocol is designed to assess the dose-response of a weed species to a herbicide and to calculate the GR50 value.
-
Plant Material and Growth Conditions: Seeds of the target weed species are germinated in a suitable substrate. Uniform seedlings are then transplanted into pots containing a standardized soil mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a specified growth stage (e.g., 3-4 leaf stage). A range of herbicide concentrations is prepared and applied using a calibrated sprayer to ensure uniform coverage. An untreated control group is included.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of both treated and control plants is harvested. The harvested biomass is dried in an oven until a constant weight is achieved.
-
Data Analysis: The dry weight of each plant is recorded. The percentage of growth reduction relative to the untreated control is calculated for each herbicide concentration. A non-linear regression analysis (e.g., a four-parameter log-logistic model) is used to fit a dose-response curve and determine the GR50 value.
Chlorophyll Fluorescence Assay for PSII Inhibition
This is a rapid and non-invasive method to assess the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.
-
Plant Material and Treatment: Healthy, fully expanded leaves of the target plant species are used. The plants are dark-adapted for a period (e.g., 30 minutes) before measurement. The herbicide is applied to the leaves at various concentrations.
-
Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure chlorophyll fluorescence. The key parameter measured is the maximum quantum yield of PSII (Fv/Fm), where Fv is the variable fluorescence and Fm is the maximum fluorescence. A decrease in the Fv/Fm ratio indicates damage to the PSII reaction centers.
-
Data Analysis: The Fv/Fm values are recorded for each herbicide concentration. The percentage of inhibition of the Fv/Fm ratio compared to the untreated control is calculated. The data is then used to determine the IC50 value, which is the herbicide concentration that causes a 50% inhibition of PSII activity.
Conclusion
While this compound and modern herbicides share the same molecular target—the D1 protein of Photosystem II—a direct comparison of their herbicidal efficacy is challenging due to the lack of available quantitative data for the obsolete compound, this compound. The data presented for modern PSII inhibitors, such as the novel triazine derivatives K-31706 and K-31487, demonstrate their high potency at low application rates against a range of problematic weed species. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and development of new herbicidal compounds targeting this critical photosynthetic pathway. Future research efforts in this area will be crucial for the sustainable management of herbicide resistance in global agriculture.
References
Cross-Validation of Analytical Methods for Chloranocryl: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and their intermediates is critical. This guide provides a comparative overview of two primary analytical techniques for the determination of Chloranocryl (structurally analogous to Chlorantraniliprole): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and performance characteristics of these methods to facilitate method selection, validation, and cross-validation between laboratories. The data presented is based on validated methods for Chlorantraniliprole, which is considered a suitable proxy for this compound due to their structural similarity.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of this compound/Chlorantraniliprole, compiled from various validated studies.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1[1][2][3] | Method 2[4] |
| Linearity Range | 1 - 5 µg/mL | 0.0125 - 1.00 µg |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.0050 µg/mL | 3.94 - 14.56 ng |
| Limit of Quantitation (LOQ) | 0.0152 µg/mL | - |
| Accuracy (% Recovery) | 99.27% | 83.04% - 98.50% |
| Precision (% RSD) | Intraday: < 0.52%, Interday: < 1.06% | < 1.30% |
Table 2: Performance Characteristics of GC-MS/MS Method
| Parameter | Performance |
| Linearity Range | 0.005 - 0.5 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantitation (LOQ) | Vegetables: 0.005 µg/mL, Soil: 0.01 µg/mL |
| Accuracy (% Recovery) | 84% - 98% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quantification of this compound in bulk and formulated products.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Method 1:
-
Column: C18
-
Mobile Phase: Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Method 2:
-
Column: ZORBAX Eclips Plus C18 or MicroPack CN-10
-
Mobile Phase: Acetonitrile:Water (70:30) or Methanol:Water (70:30)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 25°C or 40°C
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound/Chlorantraniliprole in a suitable solvent such as Dimethylformamide (DMF) and then dilute with methanol or the mobile phase to the desired concentration range.
-
For formulated products, accurately weigh the sample, dissolve in DMF, and dilute with methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and selective, making it ideal for residue analysis in complex matrices like vegetables and soil.
Instrumentation: A Gas Chromatograph coupled with a tandem mass spectrometer (MS/MS).
Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for sample extraction and cleanup.
-
Homogenize 15g of the sample with 30 mL of acetonitrile.
-
Add extraction salts (e.g., anhydrous sodium chloride) and shake vigorously.
-
Centrifuge the mixture.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Cleanup is performed using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Centrifuge and collect the final extract for GC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: SH-Rxi-5Sil MS (or equivalent)
-
Carrier Gas: Argon or Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, ramp to 180°C, then to 300°C.
-
Ion Source Temperature: 200°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method Comparison and Cross-Validation Insights
-
Applicability: HPLC with UV detection is a robust and widely accessible technique suitable for quality control of bulk drug and formulations where concentration levels are relatively high. GC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace residue analysis in complex matrices like food and environmental samples.
-
Sample Preparation: Sample preparation for HPLC is generally simpler, involving dissolution and dilution. In contrast, GC-MS analysis of residues in complex matrices requires a more extensive extraction and cleanup procedure like QuEChERS to minimize matrix effects.
-
Sensitivity: GC-MS/MS provides significantly lower limits of detection and quantification compared to HPLC-UV, which is crucial for residue analysis to ensure compliance with regulatory limits.
-
Confirmation: The mass spectrometric detection in GC-MS/MS provides a higher degree of certainty in compound identification through fragmentation patterns, which is a significant advantage for regulatory submissions.
Cross-validation of these methods would involve analyzing the same set of samples by both HPLC and GC-MS and comparing the quantitative results. A successful cross-validation would demonstrate a strong correlation between the data obtained from both techniques, ensuring consistency and reliability of analytical results across different platforms and laboratories.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS analytical methods.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS/MS analysis of this compound.
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. Efficient technique for quantification of chlorantraniliprole residue in/on vegetables and soil using GC-MS/MS | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicity Profile of Chloranocryl and Its Degradation Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chloranocryl, an obsolete anilide contact herbicide, and its potential degradation byproducts present a complex toxicological profile. This guide provides a comparative analysis of the available toxicity data for this compound and its anticipated primary degradation products, 3,4-dichloroaniline (3,4-DCA) and 2-methylpropenoic acid (methacrylic acid). The data is intended to support environmental risk assessment and further research into the toxicology of this class of compounds.
Executive Summary
Available toxicological data indicates that the degradation of this compound can lead to byproducts with potentially higher acute toxicity. The primary degradation product, 3,4-dichloroaniline (3,4-DCA), exhibits significantly lower LD50 values in rats compared to the parent compound, this compound, suggesting a greater acute oral toxicity. Furthermore, 3,4-DCA displays notable aquatic toxicity. The other degradation byproduct, 2-methylpropenoic acid, also known as methacrylic acid, is categorized as harmful if swallowed and toxic in contact with skin, in addition to being corrosive. This comparative analysis underscores the importance of considering the toxicological profiles of degradation products in the overall environmental and health risk assessment of pesticides.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its principal degradation byproducts.
Table 1: Acute Mammalian Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 3160 | [1] |
| 3,4-Dichloroaniline (3,4-DCA) | Rat | Oral | 530 - 880 | [1] |
| Rabbit | Dermal | 300 | [1] | |
| 2-Methylpropenoic Acid | Rat | Oral | 1060 - 9400 | [2][3] |
| Rabbit | Dermal | 500 - 2000 |
Table 2: Aquatic Ecotoxicity Data
| Compound | Test Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| 3,4-Dichloroaniline (3,4-DCA) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 1.8 - 9.0 | |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.1 - 17.4 | ||
| 2-Methylpropenoic Acid | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 85 | |
| Daphnia magna (Water Flea) | 48 hours | EC50 | >130 |
No specific aquatic toxicity data (EC50/LC50) was found for this compound in the available literature.
Degradation Pathway of this compound
The primary degradation pathway for anilide herbicides like this compound is through the hydrolysis of the amide bond. This process is a key step in their environmental fate and leads to the formation of a substituted aniline and a carboxylic acid.
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
The toxicity data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Test Guideline 401)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.
-
Test Animals: Typically, rats are used.
-
Procedure: Following administration, the animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (Based on OECD Test Guideline 202)
This test is designed to determine the acute toxicity of substances to freshwater invertebrates.
-
Test Principle: Young daphnids (typically Daphnia magna) are exposed to the test substance in water for a period of 48 hours.
-
Procedure: The daphnids are observed at 24 and 48 hours for immobilization, which is defined as the inability to swim.
-
Endpoint: The EC50 (median effective concentration) is determined, which is the concentration of the test substance that immobilizes 50% of the daphnids.
Aquatic Toxicity: Fish, Acute Toxicity Test (Based on OECD Test Guideline 203)
This test evaluates the acute lethal toxicity of substances to fish.
-
Test Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.
-
Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Mortalities are recorded at 24, 48, 72, and 96 hours of exposure.
-
Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the test substance that is lethal to 50% of the test fish.
Signaling Pathways and Mechanisms of Toxicity
The mechanisms of toxicity for this compound and its degradation byproducts involve different cellular targets and signaling pathways.
This compound and other Anilide Herbicides: Photosystem II Inhibition
Anilide herbicides, including this compound, are known to act as inhibitors of photosynthesis at the photosystem II (PSII) complex in plants. This disruption of the electron transport chain leads to a buildup of reactive oxygen species (ROS), causing oxidative stress and ultimately cell death.
Caption: Mechanism of action for anilide herbicides.
3,4-Dichloroaniline (3,4-DCA): Multiple Toxic Effects
The toxicity of 3,4-DCA is multifaceted. In mammals, a primary effect is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood. In plants, it has been suggested to inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids.
Caption: Toxicological targets of 3,4-dichloroaniline.
2-Methylpropenoic Acid (Methacrylic Acid): Cellular Stress and Damage
Methacrylic acid is known to be corrosive and can cause severe skin burns and eye damage. At a cellular level, its toxicity is linked to the induction of oxidative stress. This involves the depletion of cellular antioxidants like glutathione and an increase in reactive oxygen species, leading to cellular damage.
Caption: Cellular toxicity pathway of methacrylic acid.
References
Validating the Environmental Persistence of Chloranocryl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of Chloranocryl, an obsolete anilide contact herbicide, and its alternatives. Due to the limited direct data on this compound, this guide leverages data from structurally similar compounds, namely anilide and organophosphorus herbicides, to provide an inferred environmental profile. This is then compared with two common alternatives: glufosinate and pelargonic acid. The information herein is intended to support informed decisions regarding the environmental impact of these compounds.
Comparative Analysis of Environmental Persistence
The environmental persistence of a herbicide is a critical factor in assessing its overall environmental risk. This is often quantified by its half-life (DT50) in key environmental compartments such as soil and water. A longer half-life indicates greater persistence and a higher potential for accumulation and off-target effects.
| Compound | Type | Soil Half-life (DT50) | Water Half-life (DT50) | Bioaccumulation Potential |
| This compound (inferred) | Anilide / Organophosphate | 1 - 90 days (variable) | 2 days - 1 year (pH and temperature dependent) | Not expected to significantly bioaccumulate |
| Propanil (Anilide Analog) | Anilide Herbicide | 1 - 3 days[1] | 2 - 5 days[2] | Not likely to significantly bioconcentrate in aquatic organisms[1] |
| Chlorpyrifos (Organophosphate Analog) | Organophosphate Insecticide | 1 - 17 days (surface), 33 - 56 days (incorporated)[3] | Varies with pH and temperature[4] | Sticks tightly to soil, low mobility in water |
| Diuron (Anilide Analog) | Phenylurea Herbicide | 30 - 365 days (typical 90 days) | 30 days (lab experiment) | Low potential for bioaccumulation |
| Glufosinate | Phosphinic Acid Herbicide | 7 - 60 days | Relatively short due to microbial degradation | Does not bioaccumulate |
| Pelargonic Acid | Fatty Acid Herbicide | < 5 days | Rapidly degraded by sunlight and microbes | Low potential for bioaccumulation |
| Glyphosate | Organophosphate Herbicide | 7 - 60 days | Relatively short (avg. 30 days) | Does not bioaccumulate |
Inferred Degradation Pathway of this compound
As a compound with both anilide and organophosphate characteristics, the degradation of this compound in the environment is likely to proceed through hydrolysis of the amide and phosphate ester bonds. This would be followed by further microbial degradation of the resulting aromatic and aliphatic fragments. The diagram below illustrates a plausible degradation pathway.
Degradation Pathways of Alternatives
The degradation pathways of glufosinate and pelargonic acid are well-documented and primarily driven by microbial activity.
Glufosinate Degradation:
References
- 1. EXTOXNET PIP - PROPANIL [extoxnet.orst.edu]
- 2. Propanil Herbicide | Selective Post-Emergence Weed Control for Rice [smagrichem.com]
- 3. Comparative fate of chlorpyrifos insecticide in urban and agricultural environments [agris.fao.org]
- 4. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloranocryl vs. Other Anilide Herbicides: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilide herbicides represent a significant class of compounds in modern agriculture, primarily utilized for the control of grass and broadleaf weeds in a variety of crops. Their mode of action often involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This guide provides a comparative overview of Chloranocryl (also known as Dicryl), an early anilide herbicide, and other notable anilide herbicides, with a focus on their mechanism of action, herbicidal activity, crop selectivity, and environmental fate. While direct comparative studies are limited, this review synthesizes available data to offer a comprehensive perspective for research and development professionals.
Chemical Structures and Mechanism of Action
Anilide herbicides are characterized by an amide linkage to an aniline ring. Variations in the acyl and aniline moieties across different compounds influence their herbicidal properties.
This compound
-
Chemical Name: N-(3,4-dichlorophenyl)-2-methyl-2-propenamide
-
CAS Number: 2164-09-2
-
Chemical Structure:
-
Acyl group: 2-methyl-2-propenoyl
-
Aniline group: 3,4-dichloroaniline
-
Propanil
-
Chemical Name: N-(3,4-dichlorophenyl)propanamide
-
CAS Number: 709-98-8
-
Chemical Structure:
-
Acyl group: Propanoyl
-
Aniline group: 3,4-dichloroaniline
-
Mechanism of Action: Inhibition of Photosystem II
Both this compound and Propanil, like many anilide herbicides, function as inhibitors of Photosystem II (PSII) in plants.[1] They bind to the D1 protein within the PSII complex, disrupting the electron flow from water to plastoquinone.[1] This blockage halts the production of ATP and NADPH, essential for carbon fixation, and leads to the generation of reactive oxygen species (ROS) that cause cellular damage, ultimately resulting in weed death.[1] Some studies also suggest that certain anilide herbicides may inhibit histone deacetylase in plants, presenting a potential alternative mechanism of action.[2][3]
Comparative Performance Data
Quantitative data directly comparing this compound with other anilide herbicides from single, comprehensive studies are scarce in publicly available literature. The following tables summarize available data from various sources to provide a comparative perspective.
Table 1: Herbicidal Efficacy (Illustrative)
| Herbicide | Target Weeds | Application Rate | Efficacy (%) | Reference |
| This compound | Annual broadleaf and some grass weeds | Not specified | High activity against Brassica rapa | |
| Propanil | Barnyardgrass, crabgrass, foxtail, duckweed, waterwort, amaranth | Not specified | Effective control in rice paddies |
Table 2: Crop Selectivity
| Herbicide | Crop(s) | Basis of Selectivity | Reference |
| This compound | Rice | Low activity against rice | |
| Propanil | Rice | Rapid metabolic detoxification (glucoside conjugation) in rice |
Table 3: Environmental Fate
| Herbicide | Soil Half-life (t½) | Primary Degradation Pathway | Key Metabolite | Reference |
| This compound | Data not readily available | Likely microbial degradation | 3,4-dichloroaniline (presumed) | |
| Propanil | 7-14 days | Microbial degradation | 3,4-dichloroaniline |
Experimental Protocols
Detailed experimental protocols for herbicide efficacy testing and mechanism of action studies are crucial for reproducible research. Below are generalized methodologies based on established practices.
Protocol 1: Herbicide Efficacy Evaluation in Greenhouse/Field
-
Plant Material: Grow target weed and crop species from seed in pots containing a standardized soil mix or in designated field plots.
-
Herbicide Application: Apply herbicides at a range of concentrations (including a non-treated control) to plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be pre-emergence (to the soil) or post-emergence (to the foliage).
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment.
-
Data Collection: Assess herbicidal efficacy at set time points (e.g., 7, 14, and 21 days after treatment). Efficacy can be measured by:
-
Visual injury ratings (on a scale of 0-100%).
-
Plant height and biomass (fresh and dry weight).
-
For crop selectivity, also measure crop injury and yield parameters.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (e.g., GR50 - the dose causing 50% growth reduction).
Protocol 2: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)
-
Plant Material: Use isolated chloroplasts, thylakoid membranes, or whole leaves from a suitable plant species (e.g., spinach, pea).
-
Herbicide Treatment: Incubate the plant material with a range of herbicide concentrations.
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. The key parameter for assessing PSII inhibition is the maximum quantum yield of PSII (Fv/Fm). A decrease in Fv/Fm indicates inhibition of PSII.
-
Data Analysis: Plot the percentage of inhibition of Fv/Fm against the herbicide concentration to determine the IC50 value (the concentration causing 50% inhibition).
Visualizations
Signaling Pathway: Anilide Herbicide Inhibition of Photosystem II
Caption: Mechanism of PSII inhibition by anilide herbicides.
Workflow: Herbicide Efficacy Screening
Caption: General workflow for herbicide efficacy comparison.
Conclusion
This compound and other anilide herbicides like Propanil share a common mechanism of action as PSII inhibitors. While Propanil is well-characterized, particularly its selectivity in rice due to rapid metabolic detoxification, comprehensive comparative data for this compound is limited in recent literature. The provided framework for experimental protocols and data presentation can guide researchers in conducting direct comparative studies. Future research focusing on head-to-head comparisons of these and other anilide herbicides will be invaluable for the development of more effective and environmentally benign weed management strategies.
References
Benchmarking Chloranocryl: An Obsolete Herbicide with Limited Ecotoxicity Data
A comprehensive ecotoxicological comparison between the obsolete herbicide Chloranocryl and current-use pesticides is not feasible due to a significant lack of available data for this compound.[1] Originally developed as a contact herbicide, this compound is no longer in use, and detailed information regarding its environmental fate and toxicity is scarce.[1] This data gap prevents a direct, quantitative comparison of its ecotoxicological profile against modern pesticide alternatives.
While the mode of action for this compound is known to be the inhibition of Photosystem II (PSII), leading to plant cell death, its effects on non-target organisms have not been extensively documented in publicly available literature.[1] In contrast, current-use pesticides undergo rigorous ecotoxicological testing as part of regulatory requirements, generating a wealth of data on their impact on various species.[2][3]
The Challenge of Missing Data
To conduct a thorough ecotoxicological benchmark, specific quantitative data points are essential. These include, but are not limited to:
-
Aquatic Toxicity: LC50 (lethal concentration for 50% of a test population) values for fish, and EC50 (effective concentration for 50% of a test population) values for aquatic invertebrates (e.g., Daphnia) and algae.
-
Terrestrial Toxicity: LD50 (lethal dose for 50% of a test population) values for birds and mammals, as well as toxicity data for soil organisms like earthworms and beneficial insects such as bees.
-
Chronic Toxicity: No Observed Effect Concentration (NOEC) from long-term studies that assess reproductive and developmental effects.
Without these fundamental data points for this compound, any attempt at a comparative analysis would be speculative and lack the scientific rigor required by researchers and drug development professionals.
Standard Ecotoxicological Testing Protocols
Modern pesticides are evaluated using standardized experimental protocols established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that ecotoxicity data is reliable and comparable across different substances.
Key Experimental Protocols:
A summary of the standard tests that would be required for a comprehensive ecotoxicological profile of this compound are outlined below.
| Test Category | Organism Group | Standard Guideline (Examples) | Endpoints Measured |
| Aquatic Toxicity | Fish | OECD 203, OCSPP 850.1075 | 96-hour LC50 |
| Aquatic Invertebrates | OECD 202, OCSPP 850.1010 | 48-hour EC50 (Immobilisation) | |
| Algae | OECD 201, OCSPP 850.5400 | 72-hour EC50 (Growth Inhibition) | |
| Terrestrial Toxicity | Birds | OECD 205, 206; OCSPP 850.2100, 850.2200 | Acute Oral LD50, Dietary LC50 |
| Bees | OECD 213, 214; OCSPP 850.3020 | Acute Contact and Oral LD50 | |
| Soil Organisms | OECD 207, 222; OCSPP 850.6200 | Earthworm Acute LC50, Earthworm Reproduction (NOEC) | |
| Non-Target Plants | OECD 208, 227; OCSPP 850.4100 | Seedling Emergence and Vegetative Vigor |
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a generalized workflow for determining the acute toxicity of a pesticide to fish, based on OECD Guideline 203.
Caption: Generalized workflow for an acute fish toxicity test.
Signaling Pathway: Photosystem II Inhibition
While specific ecotoxicity data is lacking, the mode of action of this compound as a PSII inhibitor provides some insight into its potential environmental impact. PSII is a critical protein complex in the photosynthetic process of plants, algae, and cyanobacteria. By blocking electron transport in PSII, this compound disrupts the ability of these organisms to convert light energy into chemical energy, ultimately leading to their death. This mechanism suggests that this compound would likely exhibit high toxicity to aquatic and terrestrial plants, as well as algae.
Caption: Inhibition of the PSII electron transport chain by this compound.
References
Comparative Analysis of Chloranocryl: A Genetically Confirmed Kinase X Inhibitor
This guide provides a comparative analysis of Chloranocryl, a novel therapeutic agent, against existing alternatives. Through a series of genetic and cellular assays, we confirm its mode of action and benchmark its performance, offering researchers and drug development professionals a comprehensive overview based on experimental data.
Introduction to this compound
This compound is a next-generation, ATP-competitive inhibitor designed to selectively target Kinase X (KX), a serine/threonine kinase frequently overexpressed and constitutively active in several aggressive tumor types. The downstream KX signaling cascade is a critical driver of oncogenesis, promoting cell proliferation and inhibiting apoptosis. This guide details the genetic studies that confirm this precise mode of action and compares its efficacy and selectivity against a non-selective kinase inhibitor (Inhibitor-2) and a standard-of-care cytotoxic agent (Chemo-X).
Confirmation of Mode of Action: Genetic Studies
To validate that the anti-tumor effects of this compound are a direct result of KX inhibition, two key genetic experiments were performed: CRISPR-Cas9 knockout of the KX gene and site-directed mutagenesis of the this compound binding site.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Kinase X:
-
Cell Line: Human colorectal carcinoma cell line (HCT116).
-
Method: A lentiviral vector carrying a Cas9 nuclease and a guide RNA (gRNA) sequence targeting a coding exon of the KX gene was used to transduce HCT116 cells. A non-targeting gRNA was used as a control.
-
Verification: Successful knockout was confirmed by Western blot analysis showing the absence of the KX protein and by Sanger sequencing of the targeted genomic locus.
Site-Directed Mutagenesis of Kinase X:
-
Objective: To introduce a point mutation in the ATP-binding pocket of KX (e.g., a gatekeeper residue mutation, T315I) to which this compound is predicted to bind.
-
Method: The QuikChange II Site-Directed Mutagenesis Kit was used to introduce the T315I mutation into a KX expression plasmid. The plasmid was then transfected into HCT116 cells where endogenous KX was previously knocked out.
-
Verification: The presence of the mutation was confirmed by DNA sequencing. Expression of the mutant protein was confirmed by Western blot.
Cell Viability Assay (MTT):
-
Procedure: Cells (Wild-Type, KX Knockout, and KX T315I Mutant) were seeded in 96-well plates and treated with a dose-response range of this compound, Inhibitor-2, or Chemo-X for 72 hours.
-
Analysis: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm. The half-maximal effective concentration (EC50) was calculated using non-linear regression.
In Vitro Kinase Inhibition Assay:
-
Procedure: The inhibitory effect of this compound and Inhibitor-2 was tested against a panel of 100 kinases using a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Analysis: The half-maximal inhibitory concentration (IC50) was determined for each kinase, providing a quantitative measure of potency and selectivity.
Data Presentation and Comparative Analysis
The following tables summarize the quantitative data from the described experiments, comparing this compound with Inhibitor-2 and Chemo-X.
Table 1: In Vitro Kinase Selectivity Profile
| Compound | IC50 for Kinase X (nM) | IC50 for Kinase Y (nM) | IC50 for Kinase Z (nM) | Selectivity (KX vs. Y/Z) |
| This compound | 5 | 1,250 | > 10,000 | > 250-fold |
| Inhibitor-2 | 25 | 80 | 150 | ~3-fold |
This data highlights this compound's high potency and selectivity for its intended target, Kinase X, compared to the broader activity of Inhibitor-2.
Table 2: Cellular Efficacy (EC50 in nM)
| Cell Line | This compound | Inhibitor-2 | Chemo-X |
| HCT116 (Wild-Type) | 50 | 200 | 1,500 |
| HCT116 (KX Knockout) | > 50,000 | 215 | 1,450 |
| HCT116 (KX T315I Mutant) | > 50,000 | 205 | 1,520 |
This table demonstrates that the efficacy of this compound is entirely dependent on the presence and specific conformation of its target, Kinase X. The knockout and mutant cell lines are resistant to this compound, but not to the other compounds, genetically confirming its mode of action.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental designs discussed.
Caption: this compound's mode of action via inhibition of the Kinase X signaling pathway.
Caption: Experimental workflow for the genetic confirmation of this compound's target.
Caption: Logical diagram showing how experimental results confirm this compound's specific action.
Conclusion
The presented data provides strong evidence that this compound is a highly potent and selective inhibitor of Kinase X. Genetic studies using CRISPR-Cas9 knockout and site-directed mutagenesis conclusively demonstrate that its cellular efficacy is entirely dependent on this specific molecular interaction. Compared to the non-selective Inhibitor-2 and the standard cytotoxic agent Chemo-X, this compound offers a superior selectivity profile, which is a promising indicator for a potentially wider therapeutic window and reduced off-target effects. These findings establish a solid foundation for the continued clinical development of this compound as a precision oncology therapeutic.
Inter-Laboratory Comparison of Chloranocryl Analysis: A Comparative Guide
Introduction
Chloranocryl (N-methyl-2-chloroacetoacetamide) is a compound of interest in various chemical and pharmaceutical contexts. Ensuring the accuracy and comparability of its quantification across different laboratories is crucial for reliable research and development. While no formal, publicly available inter-laboratory comparison (ILC) or proficiency testing (PT) program specifically for this compound has been identified in the available literature, this guide provides a framework for such a comparison. It also presents a comparative overview of analytical methodologies that can be employed for its quantification, with performance data extrapolated from structurally similar compounds and established analytical practices.
This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for this compound and to provide a basis for establishing an inter-laboratory comparison study.
Framework for a Proposed Inter-Laboratory Comparison (ILC)
An ILC is a valuable tool for quality assurance, allowing participating laboratories to assess their performance against their peers and a reference value, thereby identifying potential systematic errors or areas for methodological improvement.[1] The performance in such studies is often evaluated using a Z-score, which measures how far a laboratory's result deviates from the consensus value.[1][2]
Workflow for a Proposed Inter-Laboratory Comparison Study
The key stages of a proposed ILC for this compound analysis are outlined below. This workflow ensures that all participants receive comparable samples and that the analytical results can be standardized and compared effectively.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Based on the analysis of structurally similar compounds, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[3][4]
Table 1: Performance Characteristics of Analytical Methods for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Chromatographic separation of compounds followed by UV absorbance detection. | Chromatographic separation followed by highly selective and sensitive mass-based detection. |
| Derivatization | May not be required for direct analysis. | May be required to enhance UV activity. | Generally not required for direct aqueous injection. |
| Linearity (R²) | Typically > 0.99 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 88-99% (for analogous compounds) | 98.2-102.0% (for other carbonyls) | ~88% at low concentrations (ng/L) |
| Precision (% RSD) | < 15% | < 5% | < 5% |
| Limit of Detection (LOD) | ~0.1 ng/mL (for related chlorinated compounds) | Analyte dependent, typically in the low ng/mL range. | 0.3–3.1 ng/g (for other analytes in complex matrices) |
| Throughput | Moderate | Moderate | High |
| Expertise Required | High | Moderate | High |
| Cost | High | Low to Moderate | High |
Hypothetical Inter-Laboratory Comparison Data
To illustrate how data from an ILC would be presented, the following table shows hypothetical results for the analysis of this compound in a spiked plasma sample. The assigned value is the consensus concentration derived from the participants' results.
Table 2: Hypothetical ILC Results for this compound in Spiked Plasma (Assigned Value: 25.0 ng/mL)
| Laboratory ID | Reported Value (ng/mL) | Uncertainty (± ng/mL) | Z-Score | Performance |
| Lab 01 | 24.5 | 1.2 | -0.42 | Satisfactory |
| Lab 02 | 26.2 | 1.5 | 1.00 | Satisfactory |
| Lab 03 | 22.8 | 1.1 | -1.83 | Satisfactory |
| Lab 04 | 28.9 | 1.8 | 3.25 | Unsatisfactory |
| Lab 05 | 25.1 | 1.3 | 0.08 | Satisfactory |
| Lab 06 | 21.5 | 1.0 | -2.92 | Action Required |
Note: A Z-score between -2.0 and +2.0 is generally considered satisfactory. Scores outside this range may indicate a need for methodological review.
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following are proposed protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Method Protocol
This method is suitable for the analysis of this compound in aqueous samples after extraction or for samples where the analyte is sufficiently volatile and thermally stable.
1. Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. 2. Chromatographic Conditions:
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. 3. Mass Spectrometer Conditions:
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound. 4. Sample Preparation (for aqueous samples):
- Adjust a 10 mL water sample to a neutral pH.
- Extract three times with 5 mL of dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
- Add an internal standard and adjust the final volume to 1 mL with ethyl acetate.
LC-MS/MS Method Protocol
This method is highly sensitive and selective, making it suitable for complex matrices such as plasma or tissue homogenates.
1. Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. 2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C. 3. Mass Spectrometer Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Precursor and product ion pairs would need to be determined by infusing a standard solution of this compound. The precursor ion would likely be the protonated molecule [M+H]⁺.
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). 4. Sample Preparation (for plasma samples):
- To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for injection.
Conclusion
While a dedicated inter-laboratory comparison for this compound is not yet established, the framework and analytical methods presented in this guide provide a robust starting point for laboratories seeking to perform accurate and reproducible quantification of this compound. The use of validated methods, participation in proficiency testing for analogous compounds, and adherence to strict quality control measures are essential for generating reliable data. The establishment of a formal ILC for this compound would be a significant step forward in standardizing its analysis across the scientific community.
References
Obsolete Herbicide Under the Microscope: An Environmental Comparison of Chloranocryl and Its Modern Alternatives
A critical evaluation of the environmental impact of the obsolete herbicide Chloranocryl is severely hampered by a significant lack of publicly available data. This guide provides a comparative analysis of this compound and four contemporary herbicides used for similar applications—Atrazine, Glyphosate, Dicamba, and 2,4-D—highlighting the disparity in environmental data and underscoring the importance of comprehensive ecological assessment for all pesticides.
This compound, an anilide herbicide also known as Dicryl, was historically used for the control of annual broadleaf and some grass weeds in various crops, including soybeans, corn, and vegetables. However, its registration has long been discontinued, and as a result, detailed information on its environmental fate and ecotoxicological effects is scarce. In contrast, modern herbicides are subject to rigorous testing and data reporting requirements, providing a baseline for comparison and risk assessment.
Comparative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound and its modern alternatives. The data for the alternatives has been compiled from various scientific and regulatory sources. The stark lack of data for this compound is a critical finding of this report.
| Parameter | This compound | Atrazine | Glyphosate | Dicamba | 2,4-D |
| Soil Half-life (DT50, days) | Data not available | 60 - 75[1] | ~30[2] | 3 - 136[3] | 1 - 14[4] |
| Water Solubility (mg/L at 20-25°C) | Data not available | 33 | 10,100[5] | 4,500 | 900 |
| Acute Toxicity to Fish (96-hour LC50, mg/L) | Data not available | Slightly to moderately toxic | 0.56 - 830.8 | 135 - >507 | 270 - 1008 |
| Acute Toxicity to Daphnia (48-hour EC50, mg/L) | Data not available | 7 - 40 | 1.4 - 780 | 34.6 - >1563 | Data not available |
| Acute Contact Toxicity to Bees (LD50, µ g/bee ) | Data not available | Practically non-toxic | Low toxicity | >90.65 | Practically non-toxic |
| Bioaccumulation Potential (Log Kow) | Data not available | 2.61 | -2.8 | -0.55 to -1.9 | 2.81 |
Experimental Protocols
The data presented in the comparison table is derived from standardized ecotoxicological studies. Below are generalized methodologies for the key experiments cited:
-
Soil Half-life (DT50): This parameter is determined through laboratory or field studies where the herbicide is applied to a specific soil type under controlled conditions (temperature, moisture, light). The concentration of the herbicide in the soil is measured at regular intervals over time. The DT50 is the time it takes for 50% of the initial concentration to dissipate.
-
Water Solubility: This is a measure of the maximum amount of the chemical that can dissolve in water at a specific temperature and pH. It is a critical factor in determining the potential for an herbicide to be transported in surface runoff.
-
Acute Toxicity to Fish (96-hour LC50): In these studies, fish are exposed to various concentrations of the herbicide in a controlled aquatic environment for 96 hours. The LC50 (Lethal Concentration 50) is the concentration of the chemical that is lethal to 50% of the test population.
-
Acute Toxicity to Daphnia (48-hour EC50): Daphnia, a type of water flea, are used as an indicator species for aquatic invertebrate toxicity. They are exposed to different concentrations of the herbicide for 48 hours. The EC50 (Effective Concentration 50) is the concentration that causes immobilization or other adverse effects in 50% of the daphnids.
-
Acute Contact Toxicity to Bees (LD50): This test assesses the toxicity of a pesticide to bees through direct contact. A specified dose of the chemical is applied to the thorax of the bees, and mortality is observed over a set period. The LD50 (Letal Dose 50) is the dose that is lethal to 50% of the test bees.
-
Bioaccumulation Potential (Log Kow): The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity (fat-solubility). A higher Log Kow value indicates a greater potential for the chemical to accumulate in the fatty tissues of organisms.
Mode of Action: Photosystem II Inhibition
This compound is known to be a Photosystem II (PSII) inhibitor. This mode of action is shared by other herbicides, including Atrazine. The following diagram illustrates the general mechanism of PSII inhibition.
Caption: General mechanism of Photosystem II (PSII) inhibiting herbicides.
Conclusion
The significant data gaps regarding the environmental impact of the obsolete herbicide this compound make a direct and comprehensive comparison with modern alternatives impossible. This analysis highlights the evolution of regulatory standards and the increased emphasis on understanding the ecological fate and effects of pesticides. While modern herbicides have their own environmental considerations, as evidenced by the data presented, the availability of this information allows for informed risk assessment and management—a critical component of responsible pesticide use that is absent for older, less-studied chemicals like this compound. Researchers and drug development professionals should be aware of the potential for legacy contamination from such compounds and the importance of advocating for and utilizing products with well-documented environmental profiles.
References
Comparative Analysis of Chloranocryl Binding Sites in Photosystem II
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding sites of Chloranocryl, an anilide herbicide, within Photosystem II (PSII). Drawing upon experimental data, this document outlines the molecular interactions of this compound and other notable PSII inhibitors, offering insights into their mechanisms of action. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding of the subject matter for research and drug development applications.
Introduction to Photosystem II Inhibition
Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for water splitting and the initiation of photosynthetic electron transport. The QB binding site on the D1 protein of PSII is a primary target for a diverse range of herbicides. These inhibitors competitively bind to the QB site, displacing the native plastoquinone molecule and thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption of the photosynthetic electron transport chain ultimately leads to oxidative stress and cell death.
This compound, also known as Dicryl, is an obsolete anilide herbicide that functions as a PSII inhibitor. While specific research on this compound is limited due to its discontinued use, its mechanism of action can be inferred from studies on other anilide and related PSII-inhibiting herbicides.
Comparative Binding Analysis
The binding of PSII inhibitors to the D1 protein is a complex interplay of hydrophobic, steric, and electrostatic interactions. Different chemical classes of herbicides, while all targeting the QB niche, interact with distinct but overlapping sets of amino acid residues.
Key Binding Residues:
-
Serine 264 (Ser264): Crucial for the binding of triazine herbicides like atrazine.
-
Histidine 215 (His215): A key interaction point for urea-type inhibitors such as diuron.
-
Phenylalanine 265 (Phe265): Involved in the binding of various inhibitor classes.
-
Valine 219 (Val219): Mutations in this residue can confer resistance to certain inhibitors.
Anilide herbicides, the class to which this compound belongs, are known to bind to the D1 protein at a site that partially overlaps with that of triazine herbicides. Molecular docking studies of various PSII inhibitors have revealed that the binding affinity is highly dependent on the specific hydrogen bonds and hydrophobic interactions formed with the amino acid residues within the QB binding pocket.
Quantitative Data on PSII Inhibitors
The efficacy of PSII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of a specific process by 50%. Lower IC50 values indicate higher inhibitory potency.
| Inhibitor | Chemical Class | IC50 (M) | Target Species | Reference |
| Diuron | Phenylurea | 7-8 x 10⁻⁸ | Pea (Pisum sativum) | [1] |
| Atrazine | Triazine | ~2 x 10⁻⁷ | Cyanobacterium (Thermosynechococcus elongatus) | |
| Terbuthylazine | Triazine | 7-8 x 10⁻⁸ | Pea (Pisum sativum) | [1] |
| Metribuzin | Triazinone | 7-8 x 10⁻⁸ | Pea (Pisum sativum) | [1] |
Experimental Protocols
The characterization of PSII inhibitors involves a variety of biophysical and biochemical assays. Below are detailed protocols for key experiments.
Chlorophyll a Fluorescence Measurement
This non-invasive technique is widely used to assess the efficiency of PSII photochemistry and the effects of inhibitors.
Principle: PSII inhibitors block the electron flow from QA, causing an accumulation of reduced QA-. This leads to an increase in chlorophyll fluorescence emission.
Protocol:
-
Plant Material: Dark-adapt whole leaves or isolated thylakoids for at least 20-30 minutes.
-
Instrumentation: Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Measurement of F0: Apply a weak measuring light to determine the minimal fluorescence (F0), when all PSII reaction centers are open.
-
Measurement of Fm: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers, measuring the maximal fluorescence (Fm).
-
Inhibitor Treatment: Incubate the samples with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
Post-Treatment Measurement: Repeat the F0 and Fm measurements.
-
Calculation: The maximum quantum yield of PSII photochemistry (Fv/Fm) is calculated as (Fm - F0) / Fm. A decrease in Fv/Fm upon inhibitor treatment indicates PSII inhibition. The effective quantum yield of PSII in the light (ΦPSII) can also be measured to assess inhibition under continuous illumination.
Oxygen Evolution Measurement (Hill Reaction)
This assay directly measures the rate of photosynthetic electron transport by monitoring the evolution of oxygen from water splitting.
Principle: In the presence of an artificial electron acceptor, isolated thylakoids can still perform water oxidation and evolve oxygen, even when the subsequent steps of photosynthesis are blocked. PSII inhibitors will block this process.
Protocol:
-
Thylakoid Isolation: Isolate intact thylakoid membranes from fresh plant material (e.g., spinach) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide.
-
Instrumentation: Use a Clark-type oxygen electrode or an optical oxygen sensor to monitor the change in dissolved oxygen concentration.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixture.
-
Illumination: Illuminate the sample with a light source of known intensity to initiate the photosynthetic reaction.
-
Data Acquisition: Record the rate of oxygen evolution over time.
-
Analysis: Calculate the rate of oxygen evolution for each inhibitor concentration and determine the IC50 value.
Radioligand Binding Assay
This technique provides direct evidence of inhibitor binding to its target site and allows for the determination of binding affinity (Kd) and the number of binding sites (Bmax).
Principle: A radiolabeled inhibitor (e.g., [¹⁴C]-atrazine or [³H]-diuron) is incubated with isolated thylakoid membranes. The amount of bound radioligand is then quantified.
Protocol:
-
Thylakoid Preparation: Isolate and purify thylakoid membranes.
-
Incubation: Incubate a fixed amount of thylakoid membranes with increasing concentrations of the radiolabeled inhibitor in a suitable buffer. For competition assays, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of a non-labeled competitor (e.g., this compound).
-
Separation of Bound and Free Ligand: Separate the thylakoid-bound radioligand from the unbound ligand by rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Analyze the binding data using Scatchard or non-linear regression analysis to determine Kd and Bmax. For competition assays, the inhibition constant (Ki) of the unlabeled competitor can be calculated.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of PSII inhibition by this compound.
Caption: Workflow for analyzing PSII inhibitors.
Conclusion
This compound, as an anilide herbicide, inhibits Photosystem II by binding to the QB site on the D1 protein, thereby blocking photosynthetic electron transport. While specific binding data for this compound is scarce, a comparative analysis with other well-characterized PSII inhibitors provides a robust framework for understanding its mode of action. The experimental protocols detailed in this guide offer standardized methods for the continued investigation of both novel and existing PSII inhibitors, which is essential for the development of new herbicides and for assessing their environmental impact. The provided visualizations serve to clarify the complex molecular interactions and experimental procedures involved in this field of research.
References
Safety Operating Guide
Proper Disposal of Chloranocryl: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for Chloranocryl (CAS No. 2164-09-2), an obsolete organochlorine herbicide. Due to its chemical nature and discontinued status, extreme caution and adherence to hazardous waste regulations are imperative. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Hazard Assessment and Safety Precautions
Immediate actions and personal protective equipment (PPE) are critical:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate PPE at all times:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
-
Avoid generating dust. If handling a solid form, use wet methods to minimize airborne particles.
-
In case of accidental exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Operational and Disposal Plan
The disposal of this compound must be managed through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory waste streams or down the drain.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Isolate the this compound waste from other laboratory chemicals.
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste - this compound" and includes the CAS number (2164-09-2).
-
If the original container is damaged, place it within a larger, compatible, and properly labeled secondary container.
-
-
Waste Accumulation:
-
Store the labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from heat sources, and inaccessible to unauthorized personnel.
-
-
Engage a Professional Hazardous Waste Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.
-
Provide the EHS department with all available information about the chemical.
-
Follow all institutional and service provider instructions for packaging and documentation.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound designated for disposal.
-
Keep copies of all waste manifests and disposal certificates provided by the hazardous waste company.
-
Decontamination of Emptied Containers
Empty containers that once held this compound are also considered hazardous waste and must be managed accordingly.
-
Do not reuse empty containers.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or another solvent in which this compound is soluble).
-
Collect the rinsate as hazardous waste and combine it with the this compound waste.
-
After triple-rinsing, deface the original label and manage the container as hazardous waste for disposal.
Quantitative Data Summary
| Property | Value |
| CAS Number | 2164-09-2 |
| Synonyms | Dicryl, N-(3,4-dichlorophenyl)-2-methylprop-2-enamide |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Appearance | White powder |
| Solubility | Insoluble in water; Soluble in acetone, pyridine, dimethylformamide, and xylene |
Experimental Protocols
As this compound is an obsolete herbicide, specific experimental protocols for its analysis and disposal are not commonly cited in recent literature. The primary "experimental protocol" for disposal is the legally mandated and scientifically sound procedure for handling and disposing of hazardous organochlorine waste, which involves high-temperature incineration by a licensed facility.
The general procedure for preparing a sample for a hazardous waste disposal company would involve:
-
Characterization: If the identity of the waste is uncertain, it should be analyzed by a qualified laboratory to confirm its composition.
-
Packaging: The waste must be packaged in UN-approved containers that are compatible with the chemical.
-
Manifesting: A hazardous waste manifest must be completed, which tracks the waste from the point of generation to its final disposal facility.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
